(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Description
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Properties
IUPAC Name |
N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHLRBYXWZUOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Potential Applications of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the novel compound (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, also known as N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine. As a compound not readily found in public chemical databases, this guide serves as a prospective analysis, detailing a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery, drawing from established data on analogous structures. The unique combination of a flexible ethylenediamine backbone, a methyl group, and a trifluoroethyl moiety suggests its potential as a valuable building block in medicinal chemistry, particularly as a metabolically stable isostere for amide bonds.
Introduction and Rationale
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When this group is part of a trifluoroethylamino moiety, it can act as a non-basic, metabolically robust isostere for a peptide bond, a feature of considerable interest in the development of enzyme inhibitors and other therapeutics.[1][2][3]
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine presents a unique and hitherto unexplored scaffold. It combines the recognized benefits of the trifluoroethylamine group with the versatile chelating and spacing properties of an unsymmetrically substituted ethylenediamine.[4] An extensive search of chemical literature and databases, including CAS registry services, did not yield a specific entry for this compound, suggesting its novelty. This guide, therefore, aims to provide the foundational knowledge for its synthesis, characterization, and rational application in research and development.
Proposed Synthesis
The synthesis of unsymmetrically substituted ethylenediamines can be challenging due to the potential for multiple alkylations.[5] A robust and selective method is required to install the methyl and trifluoroethyl groups on separate nitrogen atoms. A logical and efficient approach involves the selective alkylation of a commercially available, mono-substituted ethylenediamine.
Synthetic Strategy: Selective N-Alkylation
The proposed synthesis starts from N-methylethylenediamine. This precursor allows for the direct introduction of the 2,2,2-trifluoroethyl group onto the primary amine, which is generally more nucleophilic than the secondary amine under controlled conditions. The trifluoroethylation can be achieved using a highly reactive electrophile such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate).
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylethylenediamine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the solution to act as a proton scavenger.
-
Trifluoroethylation: Dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.[6][7] Add the triflate solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine.
Physicochemical and Spectroscopic Characterization
The physical and spectral properties of the target compound can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₅H₁₁F₃N₂ | - |
| Molecular Weight | 156.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on analogs like 2,2,2-trifluoroethylamine.[8] |
| Boiling Point | ~140-160 °C | Interpolated between N-methylethylenediamine (~115 °C) and the higher boiling points associated with trifluoroethyl groups. |
| pKa (Primary Amine) | ~9.5-10.5 | Similar to the primary amine of N-methylethylenediamine. |
| pKa (Tertiary Amine) | ~6.0-7.0 | The electron-withdrawing CF₃ group significantly reduces the basicity of the adjacent nitrogen.[1] |
| Solubility | Soluble in water and polar organic solvents | The presence of two amine groups capable of hydrogen bonding suggests good solubility.[9] |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl group (a singlet around 2.2-2.4 ppm), the two methylene groups of the ethylenediamine backbone (complex multiplets between 2.5-3.0 ppm), and the methylene group adjacent to the trifluoromethyl group (a quartet around 3.0-3.4 ppm due to coupling with the fluorine atoms).
-
¹³C NMR: Signals for the five distinct carbon atoms are expected. The CF₃-adjacent carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A triplet is expected for the CF₃ group, resulting from coupling with the adjacent CH₂ protons.[10]
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ ion at m/z 157.095 should be readily observed. Fragmentation patterns would likely involve cleavage of the C-C bond in the ethylenediamine backbone.[11]
Potential Applications in Drug Development
The unique structural features of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine make it a compelling candidate for several applications in medicinal chemistry.
Amide Isostere in Enzyme Inhibitors
The primary application is likely as a metabolically stable isostere for an amide bond. The trifluoroethylamine moiety mimics the hydrogen bond accepting capability of a carbonyl oxygen and the hydrogen bond donating capability of an amide N-H, but is resistant to enzymatic hydrolysis by proteases and amidases.[1][3][12] This is particularly valuable in designing inhibitors for enzymes like cathepsins, where a key hydrogen bond to a backbone glycine is often crucial for potency.[1]
Scaffold for Combinatorial Chemistry
The presence of two distinct amine groups—a primary and a tertiary—allows for orthogonal chemical modifications. The primary amine can be readily functionalized using a wide range of reactions (e.g., acylation, reductive amination) to build out one vector of a chemical library, while the tertiary amine remains as a basic center or a point for quaternization. This makes the compound a versatile scaffold for generating libraries of diverse small molecules for screening campaigns.
Safety and Handling
While specific toxicity data for this compound does not exist, a cautious approach based on its constituent parts is warranted.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological profiles. The compound should be handled with care, assuming it may be toxic.[13][14] All manipulations should be performed in a well-ventilated fume hood.
-
Amines: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine is a novel, unsymmetrically substituted diamine with significant potential as a building block in medicinal chemistry and drug development. Although not currently cataloged with a CAS number, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. Its predicted properties, particularly the role of the trifluoroethylamine moiety as a metabolically stable amide isostere, make it a highly attractive target for synthesis and evaluation in modern drug discovery programs.
References
-
Davis, B. T. V., Velyvis, A., & Vahidi, S. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry, 95(48), 17525–17532. [Link]
-
Li, G., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1455. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Black, W. C., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744. [Link]
-
Alcaro, S., et al. (2013). The Trifluoroethylamine Function as Peptide Bond Replacement. Current Bioactive Compounds, 9(2), 123-135. [Link]
-
Lin, C., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 58(5), 683-688. [Link]
-
Chen, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6295. [Link]
-
Solubility of Things. (n.d.). Trifluoroethylamine Hydrochloride. [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]
-
DeRudder, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-43. [Link]
-
European Industrial Gases Association. (2012). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Purdue University. (n.d.). Fluorine Safety. [Link]
-
Florida International University. (2020). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. FIU Digital Commons. [Link]
-
Li, H., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(40), 5103-5111. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
ResearchGate. (2025). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
Airgas. (2022). Fluorine Safety Data Sheet. [Link]
-
AGC Chemicals Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Maboya, P. W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Kumar, P. S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(31), 20491-20502. [Link]
-
Ibarra-Arellano, N., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(11), 2959. [Link]
-
Deutsch, A. R. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link]
-
Organic Chemistry Portal. (2023). Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. [Link]
-
Douglas, J., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 1599. [Link]
-
ResearchGate. (2025). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). [Link]
-
Journal of the American Chemical Society. (n.d.). Fluorinated Amines. [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]
-
Gauthier, J. (2020). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Modern Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubChem. (n.d.). N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine. [Link]
- Google Patents. (n.d.). JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine.
-
ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]
-
PubChem. (n.d.). 2,2,2-trifluoro-N-methylethanamine. [Link]
Sources
- 1. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 12. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asiaiga.org [asiaiga.org]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
An In-depth Technical Guide to N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine
Abstract: This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and potential synthetic routes for N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine. As a molecule incorporating a trifluoroethyl group, a secondary amine, and a primary amine, it represents a structure of significant interest for applications in medicinal chemistry, materials science, and as a specialized building block in organic synthesis. This document synthesizes data from analogous compounds and established chemical principles to offer a predictive yet scientifically grounded exploration of its characteristics, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Diamines
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine is a unique diamine that combines the influential trifluoromethyl group with the versatile ethylenediamine scaffold. The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly lower the basicity of the adjacent amine and introduce lipophilicity. The presence of both a primary and a tertiary amine offers differential reactivity, making this molecule a potentially valuable building block for complex molecular architectures and as a ligand in coordination chemistry. This guide will delve into the predicted structural and chemical properties of this compound, offering a theoretical framework for its synthesis and application.
Molecular Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount. This section details the structural representation and systematic naming of the target molecule.
-
IUPAC Name: N'-(2,2,2-trifluoroethyl)-N'-methyl-ethane-1,2-diamine
-
Common Name: N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine
-
Molecular Formula: C₅H₁₁F₃N₂
-
SMILES String: CN(CCN)CC(F)(F)F
The structure features a central ethylenediamine core. One nitrogen atom is part of a primary amine (-NH₂), while the other is a tertiary amine, substituted with both a methyl (-CH₃) group and a 2,2,2-trifluoroethyl (-CH₂CF₃) group.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Weight | 156.15 g/mol | Calculated from the molecular formula C₅H₁₁F₃N₂. |
| Boiling Point | ~130-150 °C | Tertiary amines generally have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of N-H hydrogen bonding.[3][4][5] However, the presence of the primary amine group allows for intermolecular hydrogen bonding, which will elevate the boiling point significantly compared to a simple tertiary amine. The polarity induced by the CF₃ group also contributes. For comparison, N-methylethylenediamine boils at approximately 115-117 °C. |
| pKa Values | pKa₁: ~6.0-7.0 (Tertiary Amine)pKa₂: ~9.5-10.5 (Primary Amine) | The electron-withdrawing trifluoroethyl group is expected to significantly decrease the basicity (lower the pKa) of the adjacent tertiary amine. For comparison, the pKa of 2,2,2-trifluoroethylamine is 5.7. The primary amine's pKa should be more in line with typical alkylamines, similar to the second pKa of N-methylethylenediamine (10.15).[6][7][8] |
| Solubility | Soluble in water and polar organic solvents. | The presence of two amine groups, capable of acting as hydrogen bond acceptors (and the primary amine as a donor), suggests good solubility in water. Its alkyl and fluoroalkyl components will also confer solubility in solvents like ethanol, methanol, and DMSO. |
| Appearance | Colorless to light yellow liquid. | Based on similar small alkylamines and fluorinated amines.[9][10] |
Proposed Synthetic Pathways
The synthesis of N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine can be approached through several logical routes, leveraging established methods for amine alkylation and functionalization.[11][12][13] Two plausible strategies are outlined below.
Strategy 1: Reductive Amination of a Protected Amino-Aldehyde
This pathway involves the construction of the N-methyl-N-(2,2,2-trifluoroethyl)amine core followed by the introduction of the aminoethyl moiety. Reductive amination is a robust method for forming C-N bonds and avoids over-alkylation issues common with direct alkylation.[14][15][16]
Workflow Diagram:
Caption: Proposed synthesis via reductive amination.
Step-by-Step Protocol:
-
Synthesis of N-Methyl-2,2,2-trifluoroethylamine (C): Start with commercially available 2,2,2-trifluoroethylamine. Perform a reductive amination with formaldehyde and a reducing agent like sodium borohydride, or a direct methylation using a suitable methylating agent under controlled conditions.
-
Reductive Amination (E): React the resulting secondary amine (C) with an N-protected aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde (D), in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][18] This forms the fully protected diamine intermediate.
-
Deprotection (G): Remove the Boc protecting group from the intermediate (E) using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product.
Causality: This route is advantageous as it builds the molecule sequentially, offering good control. Using a protected amino-aldehyde prevents unwanted side reactions at the primary amine site.
Strategy 2: Direct Alkylation of N-Methylethylenediamine
This approach utilizes a commercially available diamine as the starting scaffold and introduces the trifluoroethyl group in a key step.
Workflow Diagram:
Caption: Proposed synthesis via direct alkylation.
Step-by-Step Protocol:
-
Protection (C): Selectively protect the more reactive primary amine of N-methylethylenediamine (A) using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to form N-Boc-N'-methylethylenediamine.
-
Trifluoroethylation (E): Alkylate the remaining secondary amine of the protected diamine (C) using a reactive 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or a similar electrophile, in the presence of a non-nucleophilic base.[19]
-
Deprotection (G): Remove the Boc protecting group under acidic conditions to yield the final product.
Causality: This strategy leverages the differential reactivity of the two amine groups. Protecting the primary amine is crucial to direct the trifluoroethylation to the desired secondary nitrogen atom.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. Based on the principles of NMR and IR spectroscopy, the following data are predicted for N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine.[20][21]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~3.2 - 3.5 | Quartet (q) | 2H | -N-CH₂ -CF₃ | The methylene protons are adjacent to the highly electronegative CF₃ group, causing a significant downfield shift. They will be split into a quartet by the three fluorine atoms. |
| ~2.8 - 3.0 | Triplet (t) | 2H | -N-CH₂ -CH₂-NH₂ | These methylene protons are adjacent to the tertiary nitrogen, shifted downfield. They will be split into a triplet by the neighboring CH₂ group. |
| ~2.6 - 2.8 | Triplet (t) | 2H | -CH₂-CH₂ -NH₂ | These methylene protons are adjacent to the primary amine, typically appearing slightly upfield compared to those next to the tertiary amine. They will be split into a triplet by the neighboring CH₂ group. |
| ~2.3 - 2.5 | Singlet (s) | 3H | -N-CH₃ | The methyl protons are on the tertiary nitrogen, appearing as a singlet. |
| ~1.5 - 2.0 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. They often appear as a broad signal and may exchange with D₂O. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~125 | Quartet (q, J ≈ 277 Hz) | -C F₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant due to the three attached fluorine atoms.[22] |
| ~55 - 60 | Quartet (q, J ≈ 35 Hz) | -N-C H₂-CF₃ | This methylene carbon is strongly deshielded by the CF₃ group and will also show coupling to the fluorine atoms, resulting in a quartet with a smaller coupling constant.[22] |
| ~50 - 55 | Singlet (s) | -N-C H₂-CH₂-NH₂ | Methylene carbon adjacent to the tertiary nitrogen. |
| ~40 - 45 | Singlet (s) | -C H₂-NH₂ | Methylene carbon adjacent to the primary nitrogen. |
| ~35 - 40 | Singlet (s) | -N-C H₃ | Methyl carbon attached to the tertiary nitrogen. |
Infrared (IR) Spectroscopy
| Predicted Peak Position (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300-3400 | Medium | N-H Stretch (asymmetric & symmetric) | Two distinct peaks are expected for the primary amine (-NH₂) group.[23][24] |
| 2800-3000 | Medium | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups.[23] |
| 1590-1650 | Medium | N-H Bend (Scissoring) | Characteristic bending vibration for a primary amine.[24][25] |
| 1050-1350 | Strong | C-F Stretch | The C-F bonds will produce very strong, characteristic absorption bands in this region. |
| 1020-1250 | Medium-Weak | C-N Stretch | Stretching vibrations for both the primary and tertiary amine C-N bonds.[24] |
| 650-900 | Broad, Strong | N-H Wag | Out-of-plane bending of the primary amine N-H bonds.[26][27] |
Reactivity, Potential Applications, and Scientific Merit
The dual functionality of N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine makes it a molecule of considerable interest.
-
Differential Reactivity: The primary amine is a more potent nucleophile than the sterically hindered and electronically deactivated tertiary amine. This allows for selective reactions, such as amide or sulfonamide formation at the primary amine, while leaving the tertiary amine available for quaternization or coordination.
-
Medicinal Chemistry: As a novel scaffold, this molecule could be used to synthesize new classes of therapeutic agents. The trifluoroethyl group can block metabolic oxidation at the adjacent nitrogen and improve cell membrane permeability.[1][28] The diamine structure is a common pharmacophore in many biologically active compounds, including antihistamines and anticancer agents.[29]
-
Materials Science: Diamines are frequently used as curing agents for epoxy resins and as monomers in the synthesis of polyamides and polyimines. The introduction of a trifluoromethyl group could impart unique properties such as increased thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.
-
Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form stable chelate rings. The electronic properties of the resulting metal complexes would be modulated by the trifluoroethyl group, potentially influencing their catalytic activity or photophysical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, its handling should be guided by the known hazards of its structural analogs, such as 2,2,2-trifluoroethylamine.[9]
-
General Hazards: Assumed to be corrosive and may cause burns to the skin, eyes, and respiratory tract. It is likely flammable.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from ignition sources and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethanamine stands as a promising yet underexplored chemical entity. This guide has provided a theoretical and predictive framework for its fundamental properties, synthesis, and potential applications. By leveraging established principles of organic chemistry and data from related fluorinated and amino compounds, we have constructed a detailed profile that can guide future experimental investigation. The unique combination of a primary amine, a sterically accessible tertiary amine, and an electron-withdrawing trifluoroethyl group positions this molecule as a valuable tool for researchers in drug discovery, polymer science, and catalysis. Experimental validation of the predicted properties and synthetic routes presented herein is a logical and compelling next step.
References
- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.
- Lin, Z. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. MSE.
- Boruah, M., & Konwar, D. (n.d.). Synthesis of N-Methyl Secondary Amines. North-East Institute of Science and Technology.
- Ghamali, M., et al. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Oriental Journal of Chemistry.
- N-METHYLETHYLENEDIAMINE | 109-81-9. (2026, January 13). ChemicalBook.
- IR: amines. (n.d.). University of Colorado Boulder.
- Yao, R., & Jiang, L. (2009). A kind of preparation method of N-substituted ethylenediamine derivative.
- Kim, J., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives | Request PDF. (2025, August 6).
- FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
- Ghamali, M., et al. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- Kim, J., et al. (2025, October 7). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare.
- Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. (n.d.). ChemicalLand21.
- Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.
- Ren, S., et al. (2021, June 7). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.
- Larkin, P. J. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Tertiary amines have lowest boiling points amongst isomeric amines becaus... (2023, March 17). Filo.
- Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.
- Zhang, Z., et al. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. MDPI.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Reddy, P. V. G., et al. (n.d.). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy).
- Reductive amin
- Volochnyuk, D. M., et al. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
- Rank the relative boiling points of primary, secondary, and tertiary amines, and explain the reasoning behind the ranking. (n.d.). Study.com.
- Cox, A. D., et al. (n.d.). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. PMC.
- Keller, R. N., & Edwards, L. J. (n.d.). Preparation and Properties of N-Monosubstituted Ethylenediamine Complexes of Cobalt and Nickel. Journal of the American Chemical Society.
- Li, X., et al. (2016, March 4). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed.
- 2,2,2-Trifluoroethylamine hydrochloride synthesis. (n.d.). ChemicalBook.
- Kirk, K. L. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). PubChem.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.).
- Ethanamine, 2,2,2-trifluoro-. (n.d.). PubChem.
- Zafrani, A., & Amir, E. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Ebraheem, K. A. K. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2. (2026, January 13). ChemicalBook.
- Böhm, H. J., et al. (2007, December 13). Fluorine in medicinal chemistry. Chemical Society Reviews.
- Trifluoroethylation reactions of secondary amines. Isolated yields.... (n.d.).
- Bis(2,2,2-trifluoroethyl)amine. (n.d.). PubChem.
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS.
- 2,2,2-trifluoro-N-methylethanamine. (n.d.). PubChem.
- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- pKa Values Table: Inorganic & Organic Acids. (n.d.). Studylib.
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Tertiary amines have lowest boiling points amongst isomeric amines becaus.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. N-METHYLETHYLENEDIAMINE | 109-81-9 [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. epfl.ch [epfl.ch]
- 9. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 10. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. figshare.com [figshare.com]
- 19. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 20. scribd.com [scribd.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. rsc.org [rsc.org]
- 23. rockymountainlabs.com [rockymountainlabs.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-N-(2,2,2-trifluoroethyl)ethylenediamine: A Technical Guide to Nomenclature and Synthesis
The following technical guide details the nomenclature, structural properties, and synthesis of N-methyl-N-(2,2,2-trifluoroethyl)ethylenediamine , a specialized fluorinated building block used in medicinal chemistry.
This guide distinguishes between the geminal (N,N) and vicinal (N,N') isomers, a critical differentiation often overlooked in commercial catalogs.
Core Identity & Nomenclature
The name "N-methyl-N-(2,2,2-trifluoroethyl)ethylenediamine" technically refers to the unsymmetrical, tertiary amine isomer where both the methyl and trifluoroethyl groups are attached to the same nitrogen atom of the ethylenediamine backbone. However, in practice, this name is often confused with its regioisomer, the N,N'-disubstituted secondary amine.
1.1. Primary Target (The "N,N" Isomer)
-
Systematic IUPAC Name: N1-Methyl-N1-(2,2,2-trifluoroethyl)ethane-1,2-diamine
-
Structure: A primary amine on one end (-NH2) and a tertiary amine on the other (-N(Me)(CH2CF3)).
-
SMILES: CN(CCN)CC(F)(F)F
-
Key Feature: Contains a highly basic primary amine and a weakly basic tertiary amine (due to the electron-withdrawing CF3 group).
1.2. Common Regioisomer (The "N,N'" Isomer)
-
Systematic IUPAC Name: N1-Methyl-N2-(2,2,2-trifluoroethyl)ethane-1,2-diamine
-
CAS Number: 886500-07-8 (Verified Commercial Analog)
-
Structure: Two secondary amines separated by an ethylene bridge.
-
SMILES: CNCCNCC(F)(F)F
-
Key Feature: Both nitrogens are secondary; one is significantly less basic.
Table 1: Comparative Nomenclature & Identifiers
| Feature | Target Isomer (N,N-Disubstituted) | Common Regioisomer (N,N'-Disubstituted) |
| IUPAC Name | N1-Methyl-N1-(2,2,2-trifluoroethyl)ethane-1,2-diamine | N1-Methyl-N2-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
| Structure | H2N-CH2-CH2-N(CH3)(CH2CF3) | CH3-NH-CH2-CH2-NH-CH2CF3 |
| Amine Types | Primary (1°) & Tertiary (3°) | Secondary (2°) & Secondary (2°) |
| CAS Number | Not widely indexed (Custom Synthesis) | 886500-07-8 |
| Precursor | N-Methyl-2,2,2-trifluoroethylamine (CAS 2730-67-8 ) | N-Methylethylenediamine |
Structural & Physicochemical Properties
The incorporation of the 2,2,2-trifluoroethyl group is a strategic design choice in drug discovery, primarily to modulate basicity (pKa) and metabolic stability.
2.1. The Fluorine Effect on Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group (-I effect) significantly lowers the pKa of the adjacent nitrogen.
-
Standard Ethylenediamine pKa: ~10.0 (N1) and ~7.0 (N2).
-
Trifluoroethyl-substituted Nitrogen: The pKa drops by approximately 3–4 units (to ~5.5–6.5).
-
Impact: This reduction in basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces liability for hERG channel blockage, which is often associated with high-pKa basic amines.
2.2. Metabolic Stability
The N-CH2-CF3 motif blocks standard oxidative N-dealkylation by Cytochrome P450 enzymes. The C-F bonds prevent hydrogen abstraction at the beta-position, making the ethyl group metabolically robust compared to a standard N-ethyl group.
Synthesis Protocols
Since the N,N-isomer is not a standard catalog item, it requires rational synthesis. Below are the two primary routes: Route A (for the specific N,N-target) and Route B (for the N,N'-isomer).
3.1. Route A: Synthesis of the N,N-Isomer (Tertiary Amine)
This route utilizes the commercially available secondary amine precursor.
Precursor: N-Methyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 2730-67-8 )
Step-by-Step Protocol:
-
Free Basing: Neutralize the hydrochloride salt (CAS 2730-67-8) with aqueous NaOH and extract into DCM to obtain the free amine.
-
Alkylation:
-
React the free amine with N-(2-bromoethyl)phthalimide in the presence of a base (K2CO3) and solvent (Acetonitrile or DMF) at 60-80°C.
-
Mechanism:[1] SN2 nucleophilic substitution. The steric bulk of the trifluoroethyl group may slow the reaction, requiring heat.
-
-
Deprotection:
-
Treat the intermediate phthalimide with Hydrazine hydrate in refluxing ethanol (Ing-Manske procedure).
-
Result: Release of the primary amine to yield N1-methyl-N1-(2,2,2-trifluoroethyl)ethane-1,2-diamine.
-
3.2. Route B: Synthesis of the N,N'-Isomer (Secondary Amines)
This route is often used if the user intended the symmetrical-looking isomer (CAS 886500-07-8).
Protocol:
-
Reductive Amination:
-
React N-methylethylenediamine with Trifluoroacetaldehyde ethyl hemiacetal .
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) in DCE/AcOH.
-
Selectivity: The reaction prefers the primary amine of the starting material, but protection strategies (e.g., Boc-protection of the secondary amine) are recommended for high purity.
-
Visualization of Pathways
The following diagram illustrates the structural divergence and synthesis logic for the two isomers.
Caption: Synthesis pathways distinguishing the N,N-disubstituted target (Route A) from the commercially available N,N'-regioisomer (Route B).
Applications in Drug Discovery
Researchers utilize this scaffold to solve specific medicinal chemistry problems:
-
Bioisosterism: It serves as a fluorinated bioisostere for the N,N-dimethylethylenediamine or N,N-diethylethylenediamine motifs found in antihistamines and GPCR ligands.
-
Permeability Optimization: The trifluoroethyl group increases lipophilicity (LogP) while simultaneously lowering the pKa, often resulting in improved CNS penetration compared to the non-fluorinated parent.
-
Linker Chemistry: The primary amine (in the N,N-isomer) acts as a "handle" for amide coupling, allowing the N-methyl-N-trifluoroethyl amine moiety to be appended as a solvent-exposed tail to a drug scaffold.
References
-
PubChem. N-Ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine (Analog Reference). CID 7171952. Link
-
Sigma-Aldrich. N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride (Precursor). CAS 2730-67-8. Link
-
ChemicalBook. N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine (Regioisomer). CAS 886500-07-8. Link
- Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." J. Med. Chem. 2015, 58, 21, 8315–8359.
Sources
An In-depth Technical Guide to (2-Aminoethyl)(2,2,2-trifluoroethyl)amine and its Methylated Analogs: A Comparative Analysis for Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine and its N-methyl and N,N-dimethyl analogs. We delve into the synthesis, physicochemical properties, metabolic stability, and potential biological implications of these structural modifications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate the rational design of novel therapeutics.
Introduction: The Rationale for Fluorination and Methylation in Drug Design
The journey of a drug molecule from a promising lead to a clinical candidate is fraught with challenges, with metabolic instability and suboptimal pharmacokinetic properties being major hurdles. Medicinal chemists employ a variety of strategies to overcome these issues, with fluorination and methylation standing out as two of the most powerful and versatile tools.
The introduction of a trifluoromethyl (CF₃) group, as seen in (2-Aminoethyl)(2,2,2-trifluoroethyl)amine, is a well-established strategy to block metabolic oxidation.[1] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond renders it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[1] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the basicity (pKa) of nearby functional groups, such as amines, which can have profound effects on a molecule's solubility, membrane permeability, and target engagement.[2][3]
N-methylation, the addition of a methyl group to a nitrogen atom, is another common modification used to fine-tune a drug's properties.[4] It can improve metabolic stability by sterically hindering N-dealkylation, enhance membrane permeability by increasing lipophilicity, and modulate receptor-ligand interactions by altering the hydrogen bonding capacity and conformation of the molecule.[4][5] However, the effects of N-methylation are not always predictable and can vary significantly depending on the molecular context.[6][7]
This guide will explore the interplay of these two powerful strategies by providing a detailed comparison of the primary amine, (2-Aminoethyl)(2,2,2-trifluoroethyl)amine, with its secondary (N-methyl) and tertiary (N,N-dimethyl) amine analogs.
Synthesis of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine and its Methylated Analogs
The parent compound, (2-Aminoethyl)(2,2,2-trifluoroethyl)amine, can be synthesized through various methods, a common one being the reaction of 2,2,2-trifluoroethylamine with a protected ethylenediamine derivative, followed by deprotection.[8]
The N-methyl and N,N-dimethyl analogs can be prepared from the primary amine via reductive amination or direct alkylation. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic routes to (2-Aminoethyl)(2,2,2-trifluoroethyl)amine and its methylated analogs.
Comparative Physicochemical Properties
The introduction of methyl groups to the primary amine of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine is expected to systematically alter its key physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP).
Basicity (pKa)
The pKa of an amine is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing trifluoromethyl group in 2,2,2-trifluoroethylamine significantly reduces its basicity (pKa ≈ 5.7) compared to ethylamine (pKa ≈ 10.7).[9] This effect is expected to be propagated in the (2-Aminoethyl)(2,2,2-trifluoroethyl)amine series.
N-methylation of aliphatic amines generally leads to a slight decrease in pKa.[4] This is due to a combination of factors including the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen, and steric hindrance to solvation of the protonated amine, which destabilizes the conjugate acid.[10][11]
The following table summarizes the predicted pKa values for the parent compound and its N-methyl analog, along with an estimated value for the N,N-dimethyl analog based on general trends.
| Compound | Amine Type | Predicted/Estimated pKa | Rationale for Change |
| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine | Primary | ~9.5 - 10.5 (for the ethylamino nitrogen) | The trifluoroethyl group reduces the basicity of the adjacent nitrogen, but the terminal primary amine is less affected. |
| N-Methyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine | Secondary | ~9.0 - 10.0 | N-methylation generally slightly decreases the pKa of the amine nitrogen.[4] |
| N,N-Dimethyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine | Tertiary | ~8.5 - 9.5 | Further methylation and increased steric hindrance are expected to continue the trend of decreasing pKa.[12] |
Note: These are predicted or estimated values. Experimental determination is highly recommended.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. N-methylation typically increases the lipophilicity of a molecule by replacing a polar N-H bond with a nonpolar C-H bond.[4]
The table below presents the predicted LogP values for the parent amine and its N-methyl analog, with an estimation for the N,N-dimethyl analog.
| Compound | Predicted/Estimated XLogP3 | Rationale for Change |
| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine | ~0.2 | Baseline lipophilicity of the parent compound.[13] |
| N-Methyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine | ~0.5 | The addition of a methyl group increases lipophilicity.[14] |
| N,N-Dimethyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine | ~0.8 | The addition of a second methyl group is expected to further increase lipophilicity. |
Note: These are predicted values. Experimental determination is highly recommended.
Caption: The cascading effect of N-methylation on the predicted pKa and LogP of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine.
Comparative Metabolic Stability
The primary metabolic pathways for amines often involve N-dealkylation and N-oxidation, catalyzed by cytochrome P450 enzymes.[15] The presence of the trifluoromethyl group is expected to confer significant metabolic stability to the trifluoroethyl moiety across all three compounds.[16] Therefore, the key differences in metabolic stability will likely arise from the metabolism of the aminoethyl portion of the molecule.
-
(2-Aminoethyl)(2,2,2-trifluoroethyl)amine (Primary Amine): Primary amines can be susceptible to oxidative deamination. However, in some cases, primary amines can be relatively metabolically stable.[17]
-
N-Methyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine (Secondary Amine): Secondary amines are often substrates for N-dealkylation to the corresponding primary amine.[15] They can also undergo N-oxidation to form hydroxylamines.[15]
-
N,N-Dimethyl-(2-Aminoethyl)(2,2,2-trifluoroethyl)amine (Tertiary Amine): Tertiary amines are generally more rapidly metabolized than primary or secondary amines, primarily through N-dealkylation.[15]
Based on these general principles, the expected trend for metabolic stability is:
Primary Amine > Secondary Amine > Tertiary Amine
It is important to note that this is a generalization, and the actual metabolic stability will depend on the specific CYP enzymes involved and other structural features of the molecules.[18]
Potential Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of these compounds would be highly dependent on the specific target of interest. However, we can infer some general structure-activity relationships (SAR) based on the changes in their physicochemical properties.
-
Receptor Binding: The progressive N-methylation alters the hydrogen bonding capacity of the amine. The primary amine can act as a hydrogen bond donor and acceptor, the secondary amine as a donor and acceptor, and the tertiary amine only as an acceptor. This can have a significant impact on receptor binding affinity and selectivity.[19]
-
Membrane Permeability: The increase in lipophilicity with methylation would generally be expected to improve passive diffusion across cell membranes. However, this is also dependent on the pKa and the degree of ionization at physiological pH.
-
Off-Target Effects: Changes in lipophilicity and basicity can also influence off-target effects, such as hERG channel inhibition or phospholipidosis.
Experimental Protocols
To validate the predicted properties and to fully characterize these compounds, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Methodology:
-
Sample Preparation: Prepare a 1-10 mM solution of the amine in deionized water or a suitable co-solvent if solubility is an issue.
-
Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For diamines, two equivalence points may be observed.
Caption: A simplified workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
This is the traditional method for determining the octanol-water partition coefficient.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water.
-
Equilibration: Shake the mixture until equilibrium is reached (typically several hours).
-
Phase Separation: Separate the octanol and water phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Start the metabolic reaction by adding a cofactor mixture containing NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
The systematic N-methylation of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine provides a valuable series of compounds for probing structure-activity and structure-property relationships. The interplay between the electron-withdrawing trifluoroethyl group and the varying degrees of N-alkylation offers a rich platform for fine-tuning physicochemical and pharmacokinetic properties. This guide has provided a theoretical framework for understanding the expected differences between the primary, secondary, and tertiary amine analogs, as well as practical protocols for their experimental characterization. It is our hope that this information will aid researchers in the rational design of novel and improved therapeutic agents.
References
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). [Link]
- Rankovic, Z. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(8), 1393-1404.
-
Rankovic, Z. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Request PDF. [Link]
- Samant, R. Y., & Pophof, J. D. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(45), 11048-11057.
-
Samant, R. Y., & Pophof, J. D. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. [Link]
-
2-amino-N-(2,2,2-trifluoroethyl)acetamide. LookChem. [Link]
-
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. PubChem. [Link]
- Obach, R. S., & Kalgutkar, A. S. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(7), 1205-1212.
-
Why secondary amine are more stable than primary and tertiary amine? (2019). Brainly.in. [Link]
-
Why are primary amines less basic than secondary and tertiary amine? (2022). Quora. [Link]
- Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., ... & Leung, G. P. H. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl) piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1, 3, 5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in pharmacology, 13, 837555.
- Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
-
Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines†.
- Meyer, M. R., & Maurer, H. H. (2020). The metabolic fate of two new psychoactive substances-2-aminoindane and N-methyl-2-aminoindane-studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 146-154.
-
Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., ... & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl) piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1, 3, 5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Semantic Scholar. [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]
- Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 6(2), 1-2.
- Lai, D. Y., & Arcos, J. C. (1980). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]
-
Comparison of the basicity of tertiary amines and secondary amines and primary amines. (2024). Xin Guang Chemistry. [Link]
- Sani, M., Volonterio, A., & Zanda, M. (2007). The trifluoroethylamine function as peptide bond replacement. ChemMedChem, 2(12), 1693-1700.
-
Why are secondary and tertiary amines more basic than primary amines? (2024). Chemistry Stack Exchange. [Link]
-
2,2,2-trifluoro-N-methylethanamine. PubChem. [Link]
- Vass, E., & Hollósi, M. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3051.
-
MRlogP: Transfer learning enables accurate logP prediction using small experimental training datasets. (2021). University of Edinburgh Research Explorer. [Link]
-
Predicting logP of pesticides using different software. (2003). ScienceDirect. [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]
- Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2002). Novel methods for the prediction of logP, pK (a), and logD.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022). MDPI. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]
-
The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. ResearchGate. [Link]
-
Bis(2,2,2-trifluoroethyl)amine. PubChem. [Link]
- Imperiali, B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 25(13), 3760-3767.
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). MPI. [Link]
- Ivanetich, K. M., & Van den Honert, L. H. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug metabolism and disposition, 9(5), 468-472.
-
Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. (2025). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gini.faculty.polimi.it [gini.faculty.polimi.it]
- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. evitachem.com [evitachem.com]
- 9. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
- 11. quora.com [quora.com]
- 12. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 13. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol | C4H8F3NO | CID 14513794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Safety data sheet (SDS) for (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Executive Summary & Chemical Context
In modern medicinal chemistry, (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine represents a critical building block, often utilized to modulate basicity and lipophilicity in drug candidates.[1][2] The incorporation of the 2,2,2-trifluoroethyl moiety exerts a strong electron-withdrawing effect (
This guide transcends the standard Safety Data Sheet (SDS). It synthesizes physicochemical data with operational experience to provide a robust framework for researchers handling this compound in PROTAC linker synthesis, fragment-based drug discovery, and heterocyclic construction.[1][2]
Chemical Identity
-
IUPAC Name:
-Methyl- -(2,2,2-trifluoroethyl)ethane-1,2-diamine[1][2] -
Common Name: (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine[1][2]
-
Molecular Formula:
[2] -
Molecular Weight: 156.15 g/mol [2]
-
Structural Motif: Asymmetric aliphatic diamine with a fluorinated tail.[2]
Physicochemical Profiling & Hazard Logic
To safely handle this compound, one must understand the "Why" behind its hazards.[2] The danger profile is derived from the interplay between the corrosive primary amine and the lipophilic fluorinated tail.[2]
Table 1: Predicted & Observed Properties
| Property | Value / Description | Operational Implication |
| Physical State | Colorless to pale yellow liquid | High mobility; requires secondary containment.[1][2] |
| Basicity ( | The primary amine drives corrosivity.[2] The fluorinated amine is less basic but increases lipophilicity.[2] | |
| Boiling Point | Predicted: 130–145°C @ 760 mmHg | Moderate volatility.[2] Vapors can accumulate in headspaces.[2] |
| Flash Point | Predicted: 35–45°C (Flammable) | Ground all glassware. Use spark-proof tools.[2] |
| Lipophilicity | LogP ~ 0.8 | Enhanced skin permeation compared to non-fluorinated diamines.[2] |
The Toxicology of Fluorinated Amines
Unlike standard aliphatic amines, the trifluoroethyl group enhances the molecule's ability to penetrate the lipid bilayer of the stratum corneum.[2]
-
Immediate Corrosivity: The primary amine (
) attacks proteins via amide hydrolysis and saponification of lipids, causing immediate, irreversible skin/eye damage (Category 1B).[2] -
Systemic Toxicity: Once absorbed, the metabolic fate of the trifluoroethyl group is stable, but the diamine backbone can exhibit neurotoxicity typical of short-chain aliphatic amines.[2]
Operational Safety & Handling Protocols
This section outlines self-validating workflows for handling.
Engineering Controls
-
Primary Barrier: All transfers >100 mg must occur within a certified chemical fume hood operating at face velocity >100 fpm.[2]
-
Inert Atmosphere: The compound is hygroscopic and absorbs
from the air to form carbamate salts (white crusts).[2]-
Protocol: Store and handle under Argon or Nitrogen.[2]
-
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines due to their solvating power.[2]
-
Splash Protection (Standard): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).[2] Change immediately upon splash.[2]
-
Immersion/High Risk: Silver Shield® (EVOH/PE) laminate gloves.[2]
-
Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.[2]
Visualization: Handling Decision Tree
Figure 1: Operational decision tree for selecting engineering controls based on scale and energy input.
Emergency Response & First Aid
CRITICAL NOTE: Do not treat as a simple acid burn.[2] The lipophilic nature requires extended flushing.[2]
Exposure Scenarios
-
Eye Contact: Immediately flush with water for minimum 30 minutes .[2] The fluorinated tail aids corneal penetration; seconds count to prevent blindness.[2]
-
Skin Contact:
Fire Fighting (Thermal Decomposition)
In the event of a fire, this compound decomposes to release toxic gases.[2]
-
Decomposition Products: Carbon oxides (
), Nitrogen oxides ( ), and Hydrogen Fluoride (HF) .[2] -
Action: Firefighters must wear full SCBA.[2] Water spray can be used to cool containers, but containment is necessary to prevent fluorinated runoff.[2]
Synthesis & Waste Management
Quenching & Neutralization
Unused reagent must be neutralized before disposal.[2]
-
Reagent: 1M Hydrochloric Acid (HCl).[2]
-
Protocol:
-
Dilute the amine in an inert solvent (e.g., IPA or Dichloromethane) at 0°C.
-
Slowly add 1M HCl to adjust pH to ~5–6.
-
This forms the stable hydrochloride salt, reducing volatility and corrosivity.[2]
-
Waste Disposal
-
Classification: Halogenated Organic Waste (due to
).[2] -
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (
), as this can lead to explosive exothermic reactions.[2]
Visualization: Thermal Decomposition Pathway[2]
Figure 2: Thermal decomposition products.[1][2] Note the formation of HF, requiring specialized medical response (Calcium Gluconate) if smoke is inhaled.
References
-
PubChem. (2025).[2][5] Compound Summary: 2,2,2-trifluoro-N-methylethanamine (Analogous Structure).[1][2] National Library of Medicine.[2] [Link]
-
ECHA. (2025). Registration Dossier: N,N-dimethylethylenediamine (Basicity/Corrosivity Analog). European Chemicals Agency.[2][5] [Link]
-
National Institutes of Health (NIH). (2024).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Sources
- 1. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl- | C7H18N2 | CID 66034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Modulation of Diamine Basicity: The Trifluoroethyl Bioisostere
Topic: pKa Values of Trifluoroethyl-Substituted Diamines: A Strategic Guide for Medicinal Chemistry Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.[1]
Executive Summary: The Fluorine Advantage
In modern drug discovery, the optimization of physicochemical properties is often a battle against basicity. High basicity in diamine scaffolds (e.g., piperazines, ethylenediamines) frequently correlates with poor membrane permeability, high efflux ratios, and increased hERG channel inhibition.
The 2,2,2-trifluoroethyl group (
Mechanistic Insight: The Inductive Effect
The modulation of basicity in trifluoroethyl-substituted amines is driven by the negative inductive effect (
-
Proximal Impact: The
group is highly electronegative. Through the -bond framework, it pulls electron density away from the adjacent nitrogen lone pair. -
Hybridization: The carbon adjacent to the nitrogen becomes electron-deficient, stabilizing the free base form relative to the protonated conjugate acid.
-
Causality: This destabilizes the N-H bond in the conjugate acid (making it more acidic, hence lower
).
Comparative Analysis: Ethyl vs. Trifluoroethyl
The substitution of hydrogen for fluorine results in a massive basicity shift.
| Scaffold | Substituent (R) | Electronic State at pH 7.4 | ||
| Ethylamine | 10.7 | — | >99% Protonated (Cationic) | |
| Trifluoroethylamine | 5.7 - 6.1 | -4.6 | >95% Neutral | |
| N-Methyl-Ethylamine | 10.3 | — | >99% Protonated | |
| N-Methyl-TFE-amine | 6.1 | -4.2 | >95% Neutral |
Data Source: interpolated from PubChem and standard medicinal chemistry datasets [1, 2].
Case Study: Trifluoroethyl-Substituted Diamines
In diamines, the effect is site-specific.[1] This allows for the design of "monobasic" diamines that behave as neutral lipophilic molecules at physiological pH, improving passive permeability.
Scenario: N-(2,2,2-trifluoroethyl)piperazine
Consider a piperazine scaffold where one nitrogen is substituted with a trifluoroethyl group.[1][2]
-
Distal Nitrogen (
): Remains basic ( ). It is largely protonated at physiological pH.[1] -
Proximal Nitrogen (
): The trifluoroethyl group lowers the to . It remains neutral at physiological pH.[1]
Result: The molecule transitions from a dication (highly polar, poor permeability) to a monocation (amphiphilic, improved permeability) at pH 7.4.
Visualization: Basicity Modulation Workflow
The following diagram illustrates the decision logic for deploying the trifluoroethyl group to solve specific ADMET issues.
Caption: Logical workflow for applying trifluoroethyl substitution to modulate diamine physicochemical properties.
Experimental Protocol: Potentiometric Titration
For fluorinated amines with
Protocol Prerequisites
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).
-
Solvent: 0.15 M KCl (aq) for ionic strength maintenance. Co-solvent (Methanol/Dioxane) may be required if lipophilicity is high.[1]
-
Temperature: Strictly controlled at
. -
Sample Requirement: ~1–2 mg of pure compound.[1]
Step-by-Step Methodology
-
Calibration:
-
Calibrate the pH electrode using a "blank" titration (0.15 M KCl without sample) to determine the exact electrode slope and standard potential (
). -
Why: This removes errors caused by atmospheric
and electrode drift.[1]
-
-
Sample Preparation:
-
Dissolve the diamine in a minimal amount of 0.01 M HCl. This ensures the diamine starts in its fully protonated (dicationic) state.
-
Target Concentration:
.[1]
-
-
Titration Run:
-
Data Analysis (Bjerrum Plot):
-
Plot
(average number of protons bound per molecule) vs. pH. -
The
values correspond to the pH at half-integral values (e.g., ).
-
Self-Validating Check[1]
-
The "Fluorine Flag": If the determined
is for the trifluoroethyl-substituted nitrogen, the experiment is suspect. Check for sample precipitation (common with fluorinated bases) or electrode fouling.[1] -
Hysteresis Check: Perform a back-titration (Acid
Base Acid).[1] The curves must overlap.
Synthesis Note: Accessing the Scaffold
Direct alkylation of diamines with trifluoroethyl triflate or iodide often leads to over-alkylation. The preferred route for high fidelity is Reductive Amination :
-
Reactants: Secondary amine (diamine core) + Trifluoroacetaldehyde ethyl hemiacetal.[1]
-
Reductant: Sodium triacetoxyborohydride (
).[1] -
Conditions: DCM, Room Temp.
-
Mechanism: Formation of the hemiaminal followed by reduction.[1] This method prevents poly-alkylation and is compatible with many functional groups.[1]
References
-
PubChem. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301.[1] National Library of Medicine.[1] Available at: [Link]
-
Morgenthaler, M. et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses the
shifts of fluorinated substituents). -
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Authoritative source on fluorine bioisosterism).
Sources
The Fluorine Firewall: Engineering Metabolic Stability via N-Trifluoroethylation
[1]
Executive Summary
In modern medicinal chemistry, the N-trifluoroethyl group (
This guide details the physicochemical mechanics that allow this moiety to evade Cytochrome P450 (CYP) degradation.[2] We provide actionable synthetic routes and validation protocols, moving beyond basic theory to application-ready science for drug discovery programs.[1][3]
Part 1: The Physicochemical Pivot
The introduction of fluorine into a drug scaffold is rarely about steric obstruction alone; it is fundamentally an electronic intervention. The
The Basicity Shift (pKa Modulation)
Standard aliphatic amines (e.g.,
-
Poor Membrane Permeability: Cations cross lipid bilayers inefficiently.
-
Lysosomal Trapping: Basic drugs accumulate in acidic lysosomes, reducing cytosolic concentration and increasing the volume of distribution (
) artificially. -
hERG Liability: High basicity is often correlated with hERG channel blockade.
The
Comparative Physicochemical Profile:
| Property | Impact | ||
| pKa (Conj.[1] Acid) | ~10.7 | ~5.7 | |
| Ionization @ pH 7.4 | >99% Cationic | >90% Neutral | Improved Permeability |
| Lipophilicity | Moderate | Increased | Higher LogD |
| Electronic State | Electron-Rich N-Lone Pair | Electron-Deficient N-Lone Pair | Reduced CYP affinity |
Visualization: The Permeability & Trapping Logic
Figure 1: The "Fluorine Effect" on ionization state and subcellular distribution.[1]
Part 2: Mechanisms of Metabolic Resistance
The primary utility of the
The CYP450 Blockade
Cytochrome P450 enzymes typically metabolize amines via two mechanisms. The
-
Single Electron Transfer (SET) Suppression:
-
Hydrogen Atom Transfer (HAT) Deactivation:
-
Mechanism:[1][3][4][5][9] Alternatively, CYPs abstract a hydrogen atom from the
-carbon (adjacent to Nitrogen) to form a carbon-centered radical.[1] -
Fluorine Effect:[4][5][6][8] While the C-H bond strength itself is not drastically different, the transition state for abstracting an
-proton is destabilized by the electron-withdrawing group.[1] Furthermore, the resulting radical is electron-deficient and unstable.[1]
-
Mechanism Diagram
Figure 2: Divergent metabolic fates of N-Ethyl vs. N-Trifluoroethyl amines under CYP exposure.
Part 3: Synthetic Accessibility
Synthesizing
Method A: Reductive Amination (Preferred)
This is the most robust method, avoiding the use of highly reactive alkylating agents.
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAE).[1]
-
Reductant: Sodium borohydride (
) or Sodium triacetoxyborohydride ( ).[1]
Protocol:
-
Dissolve the primary amine (1.0 eq) in Toluene or DCM.
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 eq).
-
Reflux with a Dean-Stark trap (to remove water/ethanol) for 2–4 hours to form the imine. Note: The imine is often stable.
-
Cool to
and add (2.0 eq) dissolved in ethanol. -
Stir at room temperature until conversion is complete (LC-MS monitoring).
Method B: Direct Alkylation (Aggressive)
Used when the amine is extremely unreactive.
Part 4: Experimental Validation (Microsomal Stability)
To confirm the stability conferred by the
Protocol: HLM Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]
-
Test Compound (1
M final conc, <0.1% DMSO).[1] -
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (100 mM Phosphate, pH 7.4) + Test Compound. Incubate at
for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquot into 150
L Stop Solution (ACN). -
Processing: Centrifuge (4000 rpm, 20 min,
) to pellet proteins. -
Analysis: Inject supernatant into LC-MS/MS. Monitor Parent depletion.[10]
Calculation
Plot
Assay Workflow Diagram
Figure 3: Standard Operating Procedure for HLM Metabolic Stability.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]
-
Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mercell.com [mercell.com]
A Technical Guide to Sourcing (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine for Research Applications
Introduction: The Significance of Fluorinated Amines
Fluorinated amines are pivotal building blocks in modern medicinal chemistry and agrochemical development. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, can profoundly alter a molecule's physicochemical properties.[1][2] These alterations often lead to enhanced metabolic stability, increased bioavailability, and modulated basicity (pKa) of the amine group, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[1] The target compound, (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, combines the pharmacologically relevant ethylenediamine scaffold with a methyl group and a stabilizing trifluoroethyl moiety, making it a valuable, albeit niche, intermediate for novel molecular entities.
Procurement Strategy for a Non-Catalogue Compound
A direct search for "(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine" in commercial databases yields no direct suppliers. Therefore, a proactive procurement strategy is required.
Pathway 1: Custom Synthesis
For research groups without dedicated synthetic chemistry capabilities, commissioning a custom synthesis is the most practical approach. This involves contracting a specialized chemical services company (Contract Research Organization or CRO) that has expertise in fluorination and amine chemistry.
Workflow for Engaging a Custom Synthesis Partner:
-
Identify Potential Vendors: Seek out companies that explicitly advertise expertise in fluorinated building blocks and custom organic synthesis.
-
Request for Quotation (RFQ): Provide the vendor with the precise chemical structure, name, desired quantity, and required purity level.
-
Technical Evaluation: The vendor will assess synthetic feasibility and devise a potential route. They may propose a multi-step synthesis, and the cost will reflect this complexity.
-
Quality Agreement: Ensure the final agreement specifies the analytical data that will be provided upon completion (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC purity analysis) to validate the structure and purity.
Pathway 2: In-House Synthesis from Readily Available Precursors
For laboratories equipped for organic synthesis, preparing the target compound in-house offers greater control and can be more cost-effective. The most logical synthetic approach is a nucleophilic substitution reaction between two key precursors.
Core Precursors:
-
Precursor A: The Fluorinated Component. The essential building block is Methyl(2,2,2-trifluoroethyl)amine . This is commercially available both as a free base (CAS 2730-67-8) and as a hydrochloride salt (CAS 2730-52-1).[3][4][5]
-
Precursor B: The Aminoethyl Component. The ideal counterpart would be a 2-carbon electrophile with a protected or masked primary amine. A common and effective choice is 2-chloro-N-methylethylamine or its hydrochloride salt.
The table below summarizes the properties of a key precursor.
| Property | Methyl(2,2,2-trifluoroethyl)amine |
| Molecular Formula | C₃H₆F₃N[4] |
| Molecular Weight | 113.08 g/mol [4] |
| CAS Number | 2730-67-8[4] |
| Boiling Point | ~36-37 °C (literature) |
| pKa (Basic) | 6.1[4] |
Proposed Synthetic Methodology
The synthesis of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine can be achieved by the N-alkylation of Methyl(2,2,2-trifluoroethyl)amine with a suitable 2-(methylamino)ethyl halide.
Conceptual Synthetic Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl(2,2,2-trifluoroethyl)amine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Electrophile Addition: Slowly add 2-chloro-N-methylethylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the solid base and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified. An initial acid-base extraction can remove unreacted starting materials. Final purification is typically achieved via column chromatography on silica gel to yield the pure (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine.
Caption: Proposed workflow for the in-house synthesis of the target amine.
Quality Control and Analytical Validation
Whether the compound is sourced via custom synthesis or made in-house, rigorous analytical validation is non-negotiable to ensure scientific integrity. The fluorinated nature of the compound requires a specific set of analytical techniques.
Step-by-Step Analytical Protocol
-
Structural Confirmation (NMR Spectroscopy):
-
¹H NMR: To confirm the presence and connectivity of all non-exchangeable protons. Expect characteristic shifts for the CH₂ groups and the N-methyl group.
-
¹³C NMR: To verify the carbon backbone of the molecule.
-
¹⁹F NMR: This is a critical and mandatory step. A single signal (likely a triplet due to coupling with the adjacent CH₂ group) will confirm the presence and integrity of the CF₃ group. This technique is highly sensitive and provides unambiguous evidence of fluorination.
-
-
Molecular Weight Verification (Mass Spectrometry):
-
Use a high-resolution mass spectrometry (HRMS) technique like ESI-TOF to confirm the exact mass of the molecule, matching it to the calculated theoretical mass. This provides definitive confirmation of the elemental composition.
-
-
Purity Assessment (Chromatography):
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase to determine the purity of the compound, reported as a percentage area of the main peak.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.
-
The challenge of analyzing fluorinated compounds, especially in complex matrices, has led to the development of specialized methods like Combustion Ion Chromatography (CIC) to determine total organic fluorine (TOF).[6][7] While primarily used in environmental analysis, this underscores the unique analytical considerations for organofluorine chemistry.[8][9][10]
Caption: Decision workflow for the analytical validation of the final product.
Conclusion
The acquisition of research quantities of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine requires a departure from standard procurement protocols. Researchers must engage with custom synthesis providers or undertake an in-house synthesis campaign. By identifying readily available precursors and following a logical synthetic pathway, the compound can be reliably prepared. Regardless of the procurement method, a stringent, multi-technique analytical validation is paramount to ensure the material's quality and the subsequent reliability of experimental results.
References
-
HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved February 21, 2026, from [Link]
-
Oxford Academic. (2021, March 1). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Retrieved February 21, 2026, from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved February 21, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved February 21, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-AMINOETHYL)(METHYL)AMINE | CAS 109-81-9. Retrieved February 21, 2026, from [Link]
-
Chemours. (2021, December 31). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Retrieved February 21, 2026, from [Link]
-
Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved February 21, 2026, from [Link]
-
University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
U.S. Environmental Protection Agency (EPA). (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
PubChem. (n.d.). 2,2,2-trifluoro-N-methylethanamine. Retrieved February 21, 2026, from [Link]
-
MilliporeSigma. (n.d.). 2,2,2-Trifluoroethylamine ≥98.0% (GC). Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved February 21, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride | CAS 2730-52-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pub.norden.org [pub.norden.org]
- 7. chemours.com [chemours.com]
- 8. academic.oup.com [academic.oup.com]
- 9. enthalpy.com [enthalpy.com]
- 10. epa.gov [epa.gov]
Methodological & Application
Introduction: The Strategic Role of N-Methylation in Fluorinated Amine Scaffolds
An In-Depth Guide to the N-Methylation of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine
In modern drug discovery, the incorporation of fluorine atoms or fluorinated moieties into lead compounds is a widely employed strategy to modulate key physicochemical and pharmacological properties.[1][2] The 2,2,2-trifluoroethyl group, in particular, is of significant interest. Its strong electron-withdrawing nature can lower the basicity (pKa) of a nearby amine, which can impact bioavailability and off-target interactions.[3] Furthermore, this group can enhance metabolic stability and lipophilicity, and it is often used as a bioisostere for amide bonds.[1][4]
The subsequent N-methylation of a secondary amine, such as (2-Aminoethyl)(2,2,2-trifluoroethyl)amine, to its tertiary amine analogue is a critical step in lead optimization. This transformation can profoundly alter a molecule's biological activity, solubility, and cell permeability. However, the very properties that make the trifluoroethyl group desirable also present a synthetic challenge: the reduced nucleophilicity of the nitrogen atom can render standard methylation procedures sluggish or inefficient.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the selective N-methylation of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine. We will explore the causality behind experimental choices, focusing on two primary, reliable methods: the classic Eschweiler-Clarke reductive amination and direct alkylation with methyl iodide. The objective is to equip the synthetic chemist with the knowledge to select the optimal method and execute it successfully, ensuring high yield and purity.
Method Selection: Navigating a Path to the Target Tertiary Amine
Choosing the correct methylation strategy is paramount and depends on factors such as scale, available reagents, and tolerance for potential byproducts. The primary challenge in methylating a secondary amine is preventing over-alkylation to the corresponding quaternary ammonium salt.[5] This is particularly relevant for direct alkylation methods.
-
Eschweiler-Clarke Reaction: This is a reductive amination process that uses formaldehyde as the methyl source and formic acid as the reducing agent.[6][7][8] Its principal advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate.[6][9] This makes it an exceptionally reliable and often preferred method for synthesizing tertiary amines.
-
Direct Alkylation (e.g., with Methyl Iodide): This is a classic SN2 reaction. While straightforward, it requires careful control of stoichiometry and temperature to minimize the formation of the quaternary ammonium salt byproduct.[10] The reaction requires a base to neutralize the acid generated. For a less nucleophilic amine like our substrate, this reaction may require more forcing conditions compared to a non-fluorinated analogue.
The following decision workflow can guide the selection process:
Caption: Decision workflow for selecting an N-methylation protocol.
Protocol 1: Eschweiler-Clarke Reductive Amination
This method is highly recommended for its reliability and the inherent prevention of over-methylation. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.[5][9]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine | >98% Purity | Sigma-Aldrich | Starting material. |
| Formaldehyde (37 wt. % in H₂O) | Reagent Grade | Fisher Scientific | The source of the methyl group. |
| Formic Acid (>95%) | ACS Reagent Grade | VWR | Acts as the reducing agent and solvent. |
| Sodium Hydroxide (NaOH) Pellets | ACS Grade | J.T. Baker | For basification during workup. |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Acros Organics | Drying agent. |
| Round-bottom flask, reflux condenser, heating mantle | Standard Glassware | N/A | Reaction setup. |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Aminoethyl)(2,2,2-trifluoroethyl)amine (10.0 g, 64.0 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (14.7 g, 12.1 mL, 320 mmol, 5.0 eq.). The mixture may warm slightly. Follow with the addition of aqueous formaldehyde solution (37 wt. %, 9.6 g, 9.0 mL, 128 mmol, 2.0 eq.).
-
Heating: Heat the reaction mixture to 90-100 °C using a heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly basify the mixture to pH > 12 by adding 10 M aqueous sodium hydroxide solution. This step is highly exothermic; use an ice bath to maintain the temperature below 30 °C.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent peak tailing.
Scientist's Notes:
-
Causality: Using excess formic acid and formaldehyde ensures the reaction goes to completion. The reaction is irreversible due to the loss of carbon dioxide gas.[6]
-
Safety: The reaction produces CO₂ gas, so it must be performed in a well-ventilated fume hood with an open system (e.g., a condenser open to the atmosphere or a nitrogen bubbler). Formic acid is corrosive.
-
Monitoring: The reaction can be monitored by taking a small aliquot, basifying it, extracting with DCM, and analyzing the organic layer by LC-MS or GC-MS. The product will show an increase in mass of 14 Da (CH₂) compared to the starting material.
Protocol 2: Direct Alkylation with Methyl Iodide
This method offers an alternative when the reagents for the Eschweiler-Clarke reaction are unavailable. Success hinges on precise control over the reaction conditions to favor mono-methylation.
Caption: General workflow for direct N-methylation with methyl iodide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine | >98% Purity | Sigma-Aldrich | Starting material. |
| Methyl Iodide (MeI) | >99%, stabilized | Acros Organics | Methylating agent. Toxic and a suspected carcinogen. Handle with extreme care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | J.T. Baker | Base to neutralize HI byproduct. |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For aqueous workup. |
| Ethyl Acetate (EtOAc) | HPLC Grade | EMD Millipore | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | VWR | Drying agent. |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (2-Aminoethyl)(2,2,2-trifluoroethyl)amine (10.0 g, 64.0 mmol), anhydrous potassium carbonate (13.3 g, 96.0 mmol, 1.5 eq.), and 100 mL of anhydrous acetonitrile.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add methyl iodide (9.9 g, 4.4 mL, 67.2 mmol, 1.05 eq.) dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile (20 mL). Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate. If the product co-elutes with starting material, an amine-functionalized silica column can provide superior separation.[11]
Scientist's Notes:
-
Causality: Using a slight excess (1.05 eq.) of methyl iodide helps drive the reaction to completion, while a larger excess would significantly increase the rate of quaternary salt formation.[10] Potassium carbonate is a mild, heterogeneous base that is easily removed by filtration. Anhydrous conditions prevent hydrolysis of the methyl iodide.
-
Safety: Methyl iodide is volatile and toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Troubleshooting: If a significant amount of quaternary salt is formed, it can often be removed during the aqueous workup, as it will be highly water-soluble. If it persists, it will not elute from a standard silica gel column.
Comparative Data Summary
| Parameter | Protocol 1: Eschweiler-Clarke | Protocol 2: Direct Alkylation (MeI) |
| Typical Yield | 80-95%[7] | 65-85% |
| Key Byproduct Risk | Minimal; self-limiting reaction prevents quaternization.[6] | Quaternary ammonium salt if stoichiometry/temperature is not controlled. |
| Reaction Time | 8-12 hours | 4-6 hours |
| Reagent Hazards | Corrosive (Formic Acid), Toxic (Formaldehyde) | Highly Toxic, Volatile, Suspected Carcinogen (Methyl Iodide) |
| Scalability | Excellent; commonly used in industrial settings. | Good, but requires excellent temperature and addition control on scale. |
| Key Advantage | High selectivity for the tertiary amine; robust and reliable. | Faster reaction time; simpler workup if filtration is sufficient. |
| Key Disadvantage | Longer reaction time and higher reaction temperature. | Risk of over-methylation; requires careful stoichiometric control. |
Conclusion
The N-methylation of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine is a critical transformation for modifying this valuable fluorinated building block. For applications where product purity and avoidance of over-methylation are the highest priorities, the Eschweiler-Clarke reaction (Protocol 1) is the superior method. Its inherent mechanism provides a self-limiting system that reliably yields the desired tertiary amine. While Direct Alkylation with Methyl Iodide (Protocol 2) offers a faster alternative, it demands rigorous control over experimental parameters to achieve high selectivity. The choice between these protocols allows the medicinal or process chemist to tailor the synthetic route to their specific project needs, balancing speed, safety, and ultimate purity.
References
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
SynArchive. Eschweiler-Clarke Reaction. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 30(11), 2001-2011. [Link]
-
Pettit, G. R., & Thomas, E. G. (1966). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 1758. [Link]
-
Yamada, S. I., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. The Journal of Organic Chemistry, 68(3), 1154-1156. [Link]
- Google Patents. (1936).
- Google Patents. (1981).
-
European Patent Office. (1981). Methylamines purification process. EP0037695. [Link]
-
ResearchGate. (2014). Reductive methylation by aqueous formaldehyde and zinc. [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1287. [Link]
-
ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
-
ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement. [Link]
-
Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(13), 1436-1463. [Link]
-
National Institutes of Health. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(21), 7247. [Link]
-
Yale University Department of Chemistry. The Hofmann Reaction. [Link]
-
ResearchGate. (2003). An Efficient and Practical N-Methylation of Amino Acid Derivatives. [Link]
-
Vedantu. (2025). Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE. [Link]
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. Organic & Biomolecular Chemistry, 21, 2708-2724. [Link]
-
LookChem. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
University of Liverpool IT Services. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Sciencemadness Discussion Board. (2007). Methylamine Purification. [Link]
-
Canadian Science Publishing. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(12), 1968-1974. [Link]
-
ChemRxiv. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. [Link]
- Google Patents. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. CN114045233A.
-
Organic Syntheses. (2002). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. [Link]
-
PubMed. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. [Link]
- Google Patents. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. CN103124721B.
- Google Patents. (2008). Manufacturing method of 2,2,2-trifluoroethylamine. JP2008162990A.
-
European Patent Office. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1. [Link]
-
ResearchGate. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of CF 3 -containing spirocyclic-oxindoles using N -2,2,2-trifluoroethylisatin ketimines: an update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00017F [pubs.rsc.org]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. synarchive.com [synarchive.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE [vedantu.com]
- 11. biotage.com [biotage.com]
Procedure for coupling (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine with carboxylic acids
An Application Guide to Amide Bond Formation with (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Introduction: The Role of Fluorinated Amines in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, make fluorinated building blocks highly valuable.[1] (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, (CF3CH2)(CH3)N-CH2CH2-NH2, is a unique bifunctional molecule featuring a primary amine for synthetic elaboration and a tertiary amine core whose basicity is modulated by an electron-withdrawing 2,2,2-trifluoroethyl group.[2]
This guide serves as a comprehensive technical resource for researchers and drug development professionals on the effective coupling of this specialized amine with a variety of carboxylic acids. We will move beyond simple procedural lists to explain the underlying chemical principles, helping scientists to make informed decisions for optimizing reaction conditions, troubleshooting challenging couplings, and achieving high yields of the desired amide products.
Core Principles of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient at room temperature. The acidic proton of the carboxylic acid rapidly reacts with the basic amine to form a non-reactive ammonium carboxylate salt.[3][4] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to activate the carboxyl group, making it highly susceptible to nucleophilic attack by the amine.[5][6]
The choice of coupling reagent is critical and depends on factors like the steric hindrance of both the acid and the amine, the electronic properties of the substrates, and the potential for side reactions, such as racemization of chiral centers.[5][6]
Challenges in Coupling (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
While the primary amine of this molecule is the intended nucleophile, its structure presents specific challenges that must be addressed for successful coupling:
-
Steric Hindrance: The primary amine is attached to a bulky N-methyl-N-(2,2,2-trifluoroethyl)ethyl group. This steric congestion can slow the rate of nucleophilic attack on the activated carboxylic acid, potentially leading to low yields or requiring more forceful reaction conditions.[7][8]
-
Reduced Nucleophilicity: Although not directly attached to the reacting nitrogen, the strongly electron-withdrawing trifluoroethyl group can exert an inductive effect through the molecule, slightly reducing the nucleophilicity of the primary amine compared to a simple alkylamine.[7]
-
Basicity of the Tertiary Amine: The molecule contains a tertiary amine which can act as a base. This can interfere with the reaction by neutralizing the activated acid or reacting with the coupling reagent itself. Therefore, the addition of an external, non-nucleophilic base is often required to ensure the primary amine remains deprotonated and nucleophilic.
-
Purification: The basic tertiary amine in the final product can make purification by standard silica gel chromatography challenging due to product streaking. An appropriate workup is essential to remove basic impurities and ensure a clean separation.
Selecting the Optimal Coupling Strategy
No single method is perfect for all substrates. The selection of a protocol should be guided by the properties of the carboxylic acid partner. We present three robust protocols, from standard to highly activating, to address a range of synthetic challenges.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the characteristics of reagent classes discussed in the protocols below.
| Reagent Class | Examples | Typical Base | Key Advantages | Common Side Reactions/Drawbacks | Suitability for this Amine |
| Carbodiimides | EDC, DCC, DIC | None (or mild base) | Water-soluble byproducts (EDC), cost-effective, widely used.[3][5] | Racemization (can be suppressed with additives like HOBt/NHS), formation of insoluble urea (DCC).[9] | Good starting point for simple, unhindered carboxylic acids. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, 2,4,6-Collidine | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[6][9] | Potentially explosive nature of HOBt derivatives (less of a concern with HATU's HOAt base).[10] | Recommended for hindered or electron-poor carboxylic acids. |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Byproducts are generally less hazardous than those from BOP, very efficient.[6][9] | Can be more expensive than other options. | Excellent alternative to uronium salts, especially for N-methylated amino acids.[9] |
| Acyl Fluoride Precursors | TFFH, Deoxo-Fluor | DIPEA, NMI | Generates highly reactive acyl fluorides in situ, ideal for extremely hindered or electron-deficient partners.[7][10] | Reagents can be moisture-sensitive; potential for side-product formation with some reagents.[7] | A powerful option for cases where other methods fail. |
Experimental Protocols
Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/NHS)
This method is a reliable starting point for many amide couplings due to its operational simplicity and the water-solubility of its byproducts, which simplifies workup. The addition of N-hydroxysuccinimide (NHS) forms an active ester intermediate that is more stable than the initial O-acylisourea, reducing side reactions and minimizing racemization.[5]
Caption: General workflow for EDC/NHS mediated amide coupling.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M).
-
Activator Addition: Add N-hydroxysuccinimide (NHS) (1.2 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.
-
Activation: Stir the mixture at room temperature for 15-60 minutes. The formation of the NHS active ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: Add a solution of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Uronium Salt Coupling (HATU)
For sterically hindered or electronically deactivated carboxylic acids, a more potent coupling reagent is necessary. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice, known for rapid coupling times and minimal racemization.[9] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released acid during the reaction.
Caption: Mechanism of HATU mediated amide bond formation.
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq.) to the solution.
-
Base Addition: Cool the mixture in an ice bath (0 °C), then add DIPEA (2.0 eq.) dropwise. The solution may change color.
-
Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.
-
Amine Addition: Add a solution of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Acyl Fluoride Coupling for Challenging Substrates
When both coupling partners are exceptionally hindered or the amine is poorly nucleophilic, standard methods may fail. In these cases, converting the carboxylic acid to its corresponding acyl fluoride can be highly effective. Acyl fluorides are more reactive than active esters but generally more stable and easier to handle than acyl chlorides.[7] A protocol using a fluorinating agent like Cyanuric Fluoride or Deoxo-Fluor can be developed for in-situ formation. This approach is considered a problem-solving strategy for the most difficult cases.[7]
Caption: Decision workflow for using an acyl fluoride strategy.
-
Acid Fluorination: In an anhydrous solvent, treat the carboxylic acid (1.0 eq.) with a suitable fluorinating agent (e.g., TFFH, 1.0 eq.) and a base (e.g., DIPEA, 2.0 eq.). Stir for 15-30 minutes to generate the acyl fluoride in situ.[10]
-
Amine Addition: Add the (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine (1.2 eq.).
-
Reaction: Stir at room temperature. For very difficult couplings, gentle heating (e.g., 40-60 °C) may be required.[7] Monitor closely by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 2.
Conclusion
The successful coupling of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine to carboxylic acids is readily achievable with a systematic and informed approach. By starting with a standard EDC/NHS protocol and escalating to more powerful reagents like HATU only when necessary, researchers can efficiently synthesize a wide range of novel fluorinated amides. Understanding the principles behind each protocol allows for logical troubleshooting and adaptation, which are essential skills in the dynamic fields of medicinal chemistry and drug development.
References
-
Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11943-11948. DOI: 10.1039/C5OB02129D. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Choosing amide coupling agent. Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Cresswell, A. J., et al. (2015). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Wiley. Retrieved from [Link]
-
Hanley, P. S., & Hartwig, J. F. (2013). Direct amidation of carboxylic acids mediated by B(OCH2CF3)3. Angewandte Chemie International Edition, 52(3), 847-851. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-194. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and strategies in selective defluorinative C–N coupling. ResearchGate. Retrieved from [Link]
-
Simal, C., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 55(31), 9067-9071. Retrieved from [Link]
-
Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Google Patents.
-
Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
-
Accounts of Chemical Research. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-trifluoro-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Reaction conditions for nucleophilic substitution with fluorinated amines
Application Note: Reaction Conditions for Nucleophilic Substitution with Fluorinated Amines
andExecutive Summary
The incorporation of fluorinated amines—specifically
This guide provides optimized reaction conditions, mechanistic insights, and self-validating protocols to successfully couple fluorinated amines with electrophiles via
The Physicochemical Challenge: The "Fluorine Effect"
To optimize reaction conditions, one must first understand the causality of the failure modes. The strong electron-withdrawing nature (
Key Data Point: The pKa Cliff The reactivity correlates directly with the basicity of the amine.
| Amine | Structure | pKa (Conj.[2][3] Acid) | Relative Nucleophilicity |
| Ethylamine | 10.7 | High (Standard) | |
| 2-Fluoroethylamine | ~9.0 | Moderate | |
| 2,2-Difluoroethylamine | 7.2 | Low | |
| 2,2,2-Trifluoroethylamine | 5.7 | Very Low |
Implication: TFEA is approximately
Visualizing the Decision Process
Figure 1: Decision matrix for selecting reaction conditions based on electrophile type.
Optimized Protocols
Protocol A: with Heterocyclic Electrophiles
Best for: Chloropyrimidines, chloropyridines, fluoronitrobenzenes.[1]
The Logic: Since the amine is weak, the electrophile must be highly activated. If the heterocycle is not sufficiently electron-deficient, the reaction will not proceed under thermal conditions alone.
Materials:
-
Substrate: 2,4-Dichloropyrimidine (or equivalent).[1]
-
Nucleophile: 2,2,2-Trifluoroethylamine HCl salt (TFEA-HCl).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) – Crucial for freeing the amine from the HCl salt.
-
Solvent: DMSO (Dimethyl sulfoxide) – High dielectric constant stabilizes the Meisenheimer complex.
Step-by-Step Procedure:
-
Preparation: In a pressure vial (microwave-safe vial recommended), dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMSO (
concentration). -
Amine Activation: Add TFEA-HCl (1.5 – 2.0 equiv).
-
Base Addition: Add DIPEA (3.0 equiv).
-
Note: The solution may warm slightly. Ensure the base is in excess to neutralize HCl and drive the equilibrium.
-
-
Thermal Cycle: Seal the vessel and heat to 100–120°C for 4–16 hours.
-
Checkpoint: Monitor by LCMS. If conversion is <10% after 2 hours, increase temperature to 140°C.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with water (to remove DMSO) and 1x with brine.
-
Dry over
and concentrate.
-
Self-Validating Check:
-
Success: LCMS shows product mass.
-
Failure (No Reaction): If starting material remains, the electrophile is too electron-rich. Switch to Pd-catalyzed Buchwald-Hartwig conditions (BrettPhos or RuPhos ligands are recommended for weak nucleophiles).
Protocol B: Alkylation with Alkyl Halides
Best for: Primary alkyl bromides, benzyl bromides, mesylates.[1]
The Logic: TFEA is a "harder" nucleophile than typical amines due to the fluorine atoms, but its low nucleophilicity means it struggles to displace leaving groups. We use the Finkelstein effect (adding Iodide) to generate a more reactive electrophile in situ.
Materials:
-
Substrate: Benzyl bromide or Alkyl bromide.
-
Nucleophile: TFEA-HCl (1.5 equiv).
-
Base: Cesium Carbonate (
, 3.0 equiv) – Cesium effect enhances solubility in organic solvents.[1] -
Additive: Potassium Iodide (KI, 0.5 equiv) – Catalyst.[1]
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Slurry Formation: Suspend TFEA-HCl (1.5 equiv),
(3.0 equiv), and KI (0.5 equiv) in anhydrous MeCN. Stir for 10 minutes at Room Temp to ensure free amine generation. -
Addition: Add the alkyl bromide (1.0 equiv).
-
Reaction: Heat to 80°C (reflux for MeCN) for 12–24 hours.
-
Note: TFEA is volatile (bp ~37°C). A sealed tube is mandatory to prevent loss of the nucleophile.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
Critical Variables & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Nucleophile is too weak for the electrophile. | 1. Increase Temp to 140°C.2. Switch solvent to NMP (higher boiling point).3. Use Microwave irradiation (rapid heating). |
| Low Yield (Volatile loss) | TFEA (free base) boiled off. | Use sealed pressure vessels . Do not use open reflux condensers. Use TFEA-HCl salt and generate in situ. |
| Poly-alkylation | Reaction is too fast (rare for TFEA) or stoichiometry is off. | TFEA is sterically small but electronically deactivated. Over-alkylation is less common than with ethylamine, but if observed, use 5.0 equiv of TFEA.[1] |
| Decomposition (Black tar) | Substrate instability at high T. | Switch to Pd-Catalysis (Buchwald-Hartwig) to lower the reaction temperature to 60–80°C. |
Advanced Mechanistic Visualization
Understanding the reaction pathway helps in selecting the right catalyst or solvent.
Figure 2: Kinetic factors influencing the substitution reaction. The low HOMO of TFEA requires external energy (Heat) and stabilization (Solvent) to reach the Transition State.
References
-
Physicochemical Properties of Fluorin
-
Iron-C
-
General
Mechanisms- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source:Master Organic Chemistry.
-
URL:[Link]
-
Ionic Liquids in Fluorin
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid [organic-chemistry.org]
Troubleshooting & Optimization
Preventing over-alkylation during synthesis of N-methyl-N-trifluoroethyl amines
Strategies for Preventing Over-alkylation
Welcome to the technical support center for the synthesis of N-methyl-N-trifluoroethyl amines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Over-alkylation is a persistent issue in amine synthesis, and this guide provides a structured approach to achieving high selectivity for your desired mono-alkylated product.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the synthesis of N-methyl-N-trifluoroethyl amines and the common pitfalls encountered.
Q1: What is over-alkylation in the context of amine synthesis, and why does it happen?
A1: Over-alkylation is a common side reaction where the target mono-alkylated amine undergoes further alkylation to yield di- and even tri-alkylated byproducts.[1] The root cause lies in the electronic nature of the amine nitrogen. After the first alkylation, the resulting secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine.[2] This increased reactivity makes it a better nucleophile, causing it to compete with the starting material for the alkylating agent, leading to a mixture of products in what is often described as a "runaway" reaction.[2][3]
Q2: In the synthesis of N-methyl-N-trifluoroethylamine, what are the specific over-alkylation byproducts?
A2: Depending on your chosen synthetic route, you will face one of two potential over-alkylation pathways:
-
If methylating N-(2,2,2-trifluoroethyl)amine: The primary byproduct will be the tertiary amine, N,N-dimethyl-N-(2,2,2-trifluoroethyl)amine.
-
If trifluoroethylating N-methylamine: The primary byproduct will be the tertiary amine, N-methyl-N,N-bis(2,2,2-trifluoroethyl)amine.
Q3: How does the trifluoroethyl group influence the amine's reactivity compared to a simple ethyl group?
A3: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the nitrogen atom it's attached to. The electron density on the nitrogen is reduced, which in turn decreases its basicity and nucleophilicity compared to a non-fluorinated analogue like N-methyl-N-ethylamine.[4][5] While this effect can slightly temper the rate of the second alkylation step, it does not eliminate the problem of over-alkylation, as the mono-alkylated product can still be sufficiently reactive.
Q4: What are the primary strategies to favor mono-alkylation?
A4: There are three main strategic pillars to control selectivity:
-
Kinetic Control: Manipulating reaction conditions (stoichiometry, temperature, addition rate) to favor the faster-forming kinetic product (mono-alkylation) over the more stable thermodynamic product (di-alkylation).[6][7][8]
-
Alternative Reaction Pathways: Employing synthetic methods that are inherently more selective and avoid the pitfalls of direct alkylation. Reductive amination is the most powerful tool in this category.[3][9]
-
Protecting Groups: Temporarily "blocking" the reactive N-H bond with a protecting group to prevent any reaction, followed by its removal after the desired transformation.[10][11][12] This adds steps but can offer near-perfect control.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific experimental problems, focusing on the causality behind the proposed solutions.
Issue 1: My direct alkylation yields a significant mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated amine?
Analysis & Solution: This is a classic case of the reaction not being under sufficient kinetic control. The second alkylation step, while potentially slower, is competing effectively with the first. To favor the desired mono-alkylation (the kinetic product), you must adjust conditions to make the initial reaction overwhelmingly probable.
Recommended Actions:
-
Control Stoichiometry: Use a significant molar excess (3 to 5 equivalents) of the starting amine relative to the alkylating agent. This statistically ensures the alkylating agent is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.[1]
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over an extended period using a syringe pump. This keeps the instantaneous concentration of the electrophile very low, again favoring a reaction with the most abundant nucleophile (the starting amine).[1]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) decreases the overall reaction rate. Crucially, it disproportionately affects the higher activation energy pathway, which is often the second alkylation. This enhances the kinetic control of the reaction.[1][8][13]
Caption: Competing reaction pathways in amine alkylation.
Issue 2: I am trying an alternative route, Reductive Amination, but my yields are poor. What's going wrong?
Analysis & Solution: Reductive amination is a robust two-stage process: (1) formation of an imine (or enamine) intermediate, and (2) reduction of that intermediate. A failure in either step will result in poor yields.
Recommended Actions:
-
Verify Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate (e.g., via TLC, ¹H NMR, or by observing water formation). If imine formation is slow, consider:
-
Using a dehydrating agent like molecular sieves or MgSO₄ to drive the equilibrium forward.[14]
-
Slightly acidic conditions (a catalytic amount of acetic acid) can accelerate imine formation, but be cautious as it can also deactivate some reducing agents.
-
-
Choose the Right Reducing Agent: The choice of hydride source is critical.
-
Sodium borohydride (NaBH₄): Can reduce the starting aldehyde/ketone if added too early. It is best used when imine formation is complete.
-
Sodium cyanoborohydride (NaBH₃CN) & Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[3] They are particularly effective because they can be present from the start of the reaction (a "one-pot" procedure), as they reduce the iminium ion much faster than the starting carbonyl compound.[3]
-
-
Solvent and pH: Ensure your solvent is compatible with all reagents. For instance, NaBH₄ is unstable in acidic conditions. Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[14]
Issue 3: My final product is difficult to purify from the unreacted starting amine. What can I do?
Analysis & Solution: This is a common consequence of using a large excess of the starting amine to prevent over-alkylation. Since the starting material and product are both amines, they often have similar chromatographic behavior.
Recommended Actions:
-
Acid/Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Both amines will move into the aqueous layer as their ammonium salts. Then, basify the aqueous layer with NaOH and extract the free amines back into an organic solvent. This removes non-basic impurities.
-
Chromatography Optimization: While challenging, careful optimization of your column chromatography can work. Try a gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine (~0.1-1%) to prevent peak tailing on silica gel.
-
Derivatization/Protection: In difficult cases, you can selectively react the more nucleophilic secondary amine product with a reagent that introduces a protecting group, making it much less polar. After chromatographic separation from the unreacted primary amine, the protecting group can be removed. This is a multi-step but effective solution.[11]
Section 3: Key Experimental Protocols
These protocols provide detailed, field-proven methodologies for synthesizing N-methyl-N-trifluoroethyl amines with high selectivity.
Protocol 1: Highly Selective Synthesis via Reductive Amination
This is the recommended approach for achieving high selectivity and avoiding over-alkylation. It relies on the in situ formation and reduction of an iminium intermediate, a process that is inherently self-limiting to mono-alkylation.[3]
Caption: Workflow for one-pot reductive amination.
Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-methylamine (1.0 eq.) and trifluoroacetaldehyde (or a suitable hydrate/precursor, 1.1 eq.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of 4Å molecular sieves can be beneficial to sequester the water byproduct.[14]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirring solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methyl-N-trifluoroethylamine.[14]
Protocol 2: Controlled Direct Alkylation via Kinetic Control
This protocol optimizes the classical direct alkylation approach by carefully managing reaction conditions to suppress the formation of the di-alkylated byproduct.
Methodology:
-
Reactant Setup: To a solution of N-(2,2,2-trifluoroethyl)amine (3.0 eq.) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq.).[1]
-
Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Slow Addition of Alkylating Agent: Prepare a solution of methyl iodide (1.0 eq.) in a small amount of acetonitrile. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.[1]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the consumption of methyl iodide by TLC or LC-MS, paying close attention to the ratio of mono- to di-alkylated product.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude oil will contain the product and excess starting amine. Purify via flash column chromatography to isolate the desired N-methyl-N-trifluoroethylamine.
Section 4: Data & Comparison Tables
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| High levels of di-alkylation | Lack of kinetic control; high concentration of alkylating agent; elevated temperature. | Use 3-5 eq. of starting amine; add alkylating agent dropwise; reduce reaction temperature to 0 °C or lower.[1] |
| Low conversion / No reaction | Ineffective base; poor quality reagents; insufficient temperature. | Ensure base is strong enough and anhydrous; use pure, dry solvents; gently heat if kinetics are too slow (after optimizing other parameters).[1] |
| Reductive amination fails | Inefficient imine formation; incorrect reducing agent or pH. | Add molecular sieves; use a mild, selective reducing agent like NaBH(OAc)₃; ensure solvent is compatible.[3][14] |
| Difficult product purification | Similar polarity of starting material and product. | Optimize column chromatography with a basic modifier (e.g., triethylamine); consider an acid-base extraction workup. |
Table 2: Comparison of Synthetic Strategies
| Method | Advantages | Disadvantages | Key Parameters for Success |
| Direct Alkylation | Atom economical, fewer steps in principle. | Prone to over-alkylation[10]; often requires large excess of one reagent; purification can be difficult. | Strict control of stoichiometry, temperature, and addition rate.[1] |
| Reductive Amination | Excellent selectivity for mono-alkylation[3]; high functional group tolerance[15]; often a one-pot procedure. | Requires a carbonyl compound and a reducing agent; may be more expensive on scale. | Choice of selective reducing agent (e.g., NaBH(OAc)₃); efficient imine formation. |
| N-Protection Strategy | Virtually eliminates over-alkylation; allows for a wider range of reaction conditions. | Adds two steps to the synthesis (protection and deprotection)[11]; reduces overall yield and atom economy. | Orthogonal protecting group that is stable to alkylation conditions but easily removed. |
References
-
Schoenebeck, F., & Shen, M. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(4), 1184-1188. [Link]
-
Schoenebeck, F., & Shen, M. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. ResearchGate. [Link]
-
Denton, R. M., et al. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15340. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Purdue University Graduate School. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. Purdue University Research Repository. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]
-
TU Delft Repository. (n.d.). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. TU Delft Repository. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Reisman, S. E., & Nani, R. R. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(14), 3708–3711. [Link]
-
Reisman, S. E., & Nani, R. R. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]
-
Zhang, Y., et al. (2019). Methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 2005-2008. [Link]
-
Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. UCI Chemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Royal Society of Chemistry. (2020). Triarylborane catalysed N-alkylation of amines with aryl esters. RSC Publishing. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central. [Link]
-
Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC Publishing. [Link]
-
MDPI. (2022). N-Dealkylation of Amines. MDPI. [Link]
-
ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2011). Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat. PubMed. [Link]
-
Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Solubility issues of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine in organic solvents
Subject: Solubility, Handling, and Stability Troubleshooting Guide
-methyl-Introduction: The "Fluorine Effect" & The Janus Dilemma
You are likely reading this guide because standard amine protocols are failing. This is not user error; it is a chemical inevitability governed by the unique properties of the 2,2,2-trifluoroethyl group .
This molecule is a non-symmetric diamine with a "Janus" character (two-faced):
-
The "Standard" End: The primary amine (
) behaves like a typical alkyl amine (high basicity, pKa ~10.0). -
The "Fluorous" End: The tertiary nitrogen attached to the
group is significantly modified by the strong electron-withdrawing effect of the fluorine atoms. This lowers its basicity (pKa ~5.4–6.0) and alters its lipophilicity [1, 2].
The Core Issue: This drastic pKa difference creates a solubility window that defies standard "organic base" intuition. The molecule often refuses to dissolve in non-polar solvents when you expect it to, or remains stuck in the aqueous phase during extraction.
Module 1: Solubility & Solvent Compatibility Matrix
The physical state of your starting material (Salt vs. Free Base) dictates your solvent choice. Do not assume standard amine solubility.
Table 1: Solubility Behavior by Form
| Solvent System | Free Base (Oil/Low-melt Solid) | HCl Salt (Crystalline Solid) | Application Note |
| Dichloromethane (DCM) | Excellent | Insoluble | Common failure point. Salts will float as a suspension. |
| Methanol / Ethanol | Excellent | Good | Best for reductive aminations or hydrogenations. |
| Water | Good (pH dependent) | Excellent | Free base is surprisingly water-soluble due to the primary amine. |
| Diethyl Ether / Hexanes | Poor / Variable | Insoluble | Avoid for extraction; the molecule is too polar. |
| THF / Dioxane | Good | Poor | Salts may require minimal water/MeOH co-solvent. |
| DMSO / DMF | Excellent | Good | Use only if removal of high-boiling solvent is not required later. |
Critical Warning: The free base of this molecule is potentially volatile . Prolonged exposure to high vacuum (<10 mbar) at room temperature can lead to significant mass loss.
Module 2: Troubleshooting Workflows
Issue #1: "My reaction failed because the starting material didn't dissolve."
Diagnosis: You are likely using the HCl salt in a non-polar solvent (DCM, Toluene, THF) without an auxiliary base. The trifluoroethyl group increases the lattice energy of the salt, making it harder to break apart in organic media compared to non-fluorinated analogs [3].
Solution: Use the "In-Situ Free-Basing" strategy.
Figure 1: Decision matrix for solubilizing the HCl salt form in common reaction solvents.
Issue #2: "I extracted with Ether/Hexane and lost my product."
Diagnosis: The "Fluorous" end increases lipophilicity, but the primary amine (
The "Hybrid Extraction" Protocol:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH, not Bicarbonate). You must deprotonate the primary amine (pKa ~10).
-
Solvent Choice: Do NOT use Diethyl Ether or Hexane.
-
Recommended Solvent: Use DCM (Dichloromethane) or CHCl3 .
-
The "Salting Out" Trick: Saturate the aqueous layer with NaCl. This disrupts the hydrogen bonding network and forces the fluorinated amine into the organic layer.
Figure 2: Optimized extraction workflow to prevent product loss to the aqueous phase.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why does the pKa difference matter for my reaction? A: The trifluoroethyl group lowers the pKa of the central nitrogen to ~5.5. If you are performing a reaction that requires a base (like an alkylation), the central nitrogen is less nucleophilic than a standard tertiary amine. However, the primary amine tip remains highly reactive. You do not need to worry about the central nitrogen interfering in nucleophilic attacks, but you do need to worry about it not accepting protons if it's acting as a base [5].
Q2: Can I store the Free Base? A: It is not recommended for long-term storage. Fluorinated amines can absorb CO2 from the air rapidly to form carbamates due to the primary amine. Store as the HCl salt or Tosylate salt in a desiccator. If you must store the free base, keep it under Argon at -20°C.
Q3: I see an "oil" separating out when I add base to the HCl salt in water. Is this my product? A: Yes. This is the "oiling out" phenomenon common with fluorinated amines. They are dense (often density > 1.1 g/mL) and may sink to the bottom rather than float. Do not discard the bottom layer if extracting with water/ether (though you should be using DCM, see Module 2).
Q4: How do I remove the solvent without losing the volatile free base? A:
-
Use a rotary evaporator with a bath temperature < 30°C .
-
Do not use high vacuum (< 50 mbar).
-
Ideally, convert it directly to a salt (e.g., add HCl in Dioxane) and evaporate the solvent to leave the stable solid salt.
References
-
PubChem. (2025).[1] Ethanamine, 2,2,2-trifluoro- | C2H4F3N.[1][2] National Library of Medicine. [Link]
-
MySkinRecipes. (2025). N-Methyl-2,2,2-trifluoroethylamine Hydrochloride: Applications and Properties. [Link]
-
ResearchGate. (2016). Predicted pKa values for secondary and tertiary amines using PM6 semiempirical method. [Link]
Sources
Optimizing reductive amination conditions for trifluoroacetaldehyde and diamines
Version: 2.1 Last Updated: February 2026 Scope: Optimization of reaction conditions for Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) and diamines.
The Chemistry: Mechanisms & Critical Challenges
The "Hemiaminal Trap"
Unlike standard reductive aminations involving non-fluorinated aldehydes, the reaction with trifluoroacetaldehyde (TFAc) faces a thermodynamic bottleneck known as the "Hemiaminal Trap."
-
High Electrophilicity: The strong electron-withdrawing effect of the
group makes the carbonyl carbon highly electrophilic. -
Stable Intermediate: When the amine attacks the aldehyde, it forms a hemiaminal. However, the
group destabilizes the transition state required to eliminate water and form the imine (Schiff base). -
The Consequence: The equilibrium heavily favors the stable hemiaminal rather than the imine. Since standard reducing agents (like STAB) primarily reduce imines, the reaction stalls or yields are poor without forcing conditions.
The Solution: Titanium(IV) Isopropoxide
To overcome the trap, we utilize Titanium(IV) isopropoxide [
-
Lewis Acid: Coordinates to the hemiaminal oxygen, facilitating the elimination of the hydroxyl group.
-
Water Scavenger: Irreversibly reacts with the liberated water to form
, driving the equilibrium toward the imine (Le Chatelier's principle).
Natural Selectivity (The "Fluorine Effect")
Expert Insight: In standard reductive aminations, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation.
-
With TFAc: The resulting product contains a
group. The strong inductive withdrawal ( ) of the trifluoromethyl group reduces the electron density on the nitrogen. -
Result: The product is less nucleophilic than the starting diamine. This provides intrinsic protection against bis-alkylation, allowing for high selectivity of mono-alkylated products without complex protecting group strategies.
Visualizing the Pathway
The following diagram illustrates the thermodynamic bottleneck and the role of Titanium in bypassing it.
Figure 1: The Titanium-mediated pathway overcoming the stability of the hemiaminal intermediate.
Optimized Protocol: Ti(IV)-Mediated Reductive Amination
This protocol is optimized for Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) and Diamines .
Reagents
-
Substrate: Diamine (1.0 equiv)
-
Reagent: TFAE (1.1 - 1.2 equiv)
-
Catalyst: Titanium(IV) isopropoxide (1.5 - 2.0 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Anhydrous THF (preferred) or Ethanol.
Step-by-Step Methodology
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon/Nitrogen, dissolve the Diamine (1.0 equiv) in anhydrous THF (
). -
Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. The solution may turn slightly yellow/hazy.
-
Add TFAE (1.2 equiv) dropwise.
-
Stir: Allow the reaction to stir at ambient temperature for 6–12 hours .
-
Note: Do not shorten this time. You must force the equilibrium from hemiaminal to imine.
-
-
Reduction:
-
Cool the reaction mixture to
(ice bath). -
Add Sodium Borohydride (
) (1.5 equiv) carefully in portions. -
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours .
-
-
Workup (Titanium Quench):
-
Caution: Quenching titanium creates a voluminous precipitate.
-
Add 2N NaOH or
solution slowly to the reaction mixture. -
A white precipitate (
) will form. -
Dilute with Ethyl Acetate (EtOAc).
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
-
Purification:
-
Separate the organic layer.
-
Wash with brine, dry over
, and concentrate. -
Purify via flash column chromatography. (Note: Fluorinated amines may have lower polarity than expected).
-
Troubleshooting Guide
Decision Tree for Low Yields
Figure 2: Diagnostic logic for common failure modes.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovered) | Hemiaminal stability prevents imine formation. | Switch to Ti(IV) Protocol. Weak acids (AcOH) are often insufficient for TFAE. Increase reaction time before adding reductant.[2] |
| Bis-Alkylation | Excess TFAE or high temperature. | Stoichiometry Control. Use 0.9 equiv of TFAE. Rely on the "Fluorine Effect" to deactivate the product, but keep TFAE limiting. |
| Emulsion during Workup | Titanium salts forming gels. | Celite Filtration. Do not try to extract directly. Quench with NaOH, then filter through Celite before separation. |
| Low Mass Balance | Volatility of TFAE or product. | Seal Vessels. TFAE is volatile. Ensure the reaction vessel is sealed well. Check if the fluorinated amine product is volatile (rare for diamine derivatives, but possible). |
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Triacetoxyborohydride (STAB) instead of
Q2: Do I need to protect one amine of the diamine? A: Not necessarily. Due to the electron-withdrawing nature of the trifluoroethyl group, the mono-alkylated product is significantly less nucleophilic than the starting diamine. If you control the stoichiometry (1:1 or slight excess of diamine), you can achieve high selectivity for the mono-product without Boc-protection.
Q3: My TFAE is old/polymerized. Can I still use it? A: TFAE can polymerize or hydrate over time. It is recommended to distill it or "crack" it (heating with a catalytic amount of acid) if you suspect degradation. However, the commercial "ethyl hemiacetal" form is generally stable. Ensure you are not using the "hydrate" form without a dehydrating agent like Titanium.
Q4: Can I use Molecular Sieves instead of Titanium? A: Molecular sieves can help, but they are often passive. Titanium(IV) acts as both a Lewis Acid activator and a water scavenger.[3] For TFAE, Titanium is significantly more reliable.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[1][4] Journal of Organic Chemistry, 60(15), 4928–4929.
-
Prasad, A. S., et al. (2025). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." ResearchGate Review.
- Barney, C. L., et al. (2011). "A convenient synthesis of N-trifluoroethylamines." Tetrahedron Letters, 52(11), 1192-1194.
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on STAB, highlighting where it fails with electron-deficient systems).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
19F NMR Chemical Shift Guide: N-Linked 2,2,2-Trifluoroethyl Groups
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists[1][2]
Executive Summary: The Strategic Value of the N-TFE Motif
In modern drug discovery, the N-linked 2,2,2-trifluoroethyl (N-TFE) group (
This guide provides an objective technical comparison of the N-TFE group against its carbon (C-linked) and oxygen (O-linked) analogs, focusing on 19F NMR spectroscopy as the primary validation tool. We analyze chemical shift tendencies, solvent effects, and the metabolic performance metrics that justify its inclusion in lead optimization.[2][1]
Comparative Analysis: 19F NMR Chemical Shifts
Precise characterization of the N-TFE group relies on distinguishing its signal from other fluorinated motifs. The 19F nucleus is highly sensitive to the electronegativity of the
The "Heteroatom Effect" on Chemical Shift
The chemical shift (
Table 1: Comparative 19F NMR Shifts by Linker Atom (in CDCl
| Linker Type | Structure | Typical | Shielding Trend |
| C-Linked | -65.0 to -66.0 | Most Deshielded (Downfield) | |
| N-Linked | -69.0 to -72.5 | Intermediate | |
| O-Linked | -74.0 to -76.0 | Most Shielded (Upfield) |
Technical Insight: The
6 ppm difference between C-linked and N-linked analogs allows for unambiguous identification of N-alkylation versus C-alkylation side products during synthesis.[1]
Substituent Effects on N-Linked Shifts
Within the N-TFE class, the electronic nature of the nitrogen atom (hybridization and conjugation) fine-tunes the fluorine signal.
Table 2: N-Electronic Environment Impact (in CDCl
| N-Environment | Example Compound | Notes | |
| Aniline (Secondary) | -70.5 | Electron-rich N shields F moderately.[1] | |
| Aniline (Tertiary) | -69.8 | Steric bulk/deshielding shifts slightly downfield.[1] | |
| Amide | -72.0 to -73.5 | Carbonyl withdrawal increases shielding.[1] | |
| Free Amine | -76.5 | High conformational freedom; highly shielded.[1] |
Performance in Drug Discovery: Metabolic & Physicochemical
The N-TFE group is not just a spectral handle; it is a functional tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK).
Metabolic Blockade (The "Dealkylation Shield")
Standard
-
N-Ethyl Mechanism: CYP
H-abstraction ( -C) Carbinolamine Dealkylation.[1] -
N-TFE Performance: The strong electron-withdrawing effect of the
group deactivates the adjacent protons. The C-H bond strength is increased, and the electron density is reduced, making the -carbon resistant to CYP-mediated oxidation.[1]
pKa Modulation and Lipophilicity
The fluorination dramatically lowers the basicity of the amine, often shifting the pKa from ~10 (alkylamine) to ~5.5 (fluoroalkylamine).
-
Physiological Impact: At pH 7.4, a standard ethylamine is >99.9% protonated (cationic), limiting passive diffusion.[2][1] The N-TFE amine is predominantly neutral, significantly boosting membrane permeability (LogD) and reducing hERG channel liability often associated with basic amines.
Experimental Protocols
To ensure reproducibility and accuracy in reporting 19F NMR data for N-TFE groups, the following self-validating protocol is recommended.
Protocol: High-Precision 19F NMR Characterization
Objective: Determine
Materials:
-
Solvent: CDCl
(Standard) or DMSO- (for polar compounds). Note: DMSO typically shifts signals downfield by 1-2 ppm relative to CDCl .[1] -
Internal Standard:
-Trifluorotoluene ( ppm).[1] Avoid TFA (-76.55 ppm) if analyzing O-linked analogs to prevent overlap.[1]
Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the N-TFE derivative in 0.6 mL of solvent.
-
Standard Addition: Add 10
L of a 0.1% solution of -Trifluorotoluene. -
Acquisition Parameters:
-
Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate proton coupling and simplify the triplet into a singlet for integration.
-
Spectral Width: 200 ppm (centered at -100 ppm).
-
Relaxation Delay (D1): Set to
(typically 5-10 seconds for ) if quantitative integration is required.
-
-
Processing: Apply 0.5 Hz line broadening (LB). Reference the internal standard to -63.72 ppm.
Visualization
Figure 1: 19F Chemical Shift Correlation Map
This diagram maps the distinct shift regions for C-, N-, and O-linked trifluoroethyl groups, providing a visual reference for structural assignment.[2][1]
Caption: Comparative 19F NMR chemical shift ranges for Trifluoroethyl linkers in CDCl3.
Figure 2: Metabolic Stability Mechanism
Visualizing why the N-TFE group resists the oxidative dealkylation that plagues standard ethyl groups.
Caption: Mechanism of metabolic resistance: CF3 electron withdrawal prevents CYP450 oxidation.[2][1]
References
-
Sloop, J. C. (2013).[1][5] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12.[2][1] [Link]
-
Royal Society of Chemistry. Supporting Information: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines. RSC Advances. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][1] [Link]
-
Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
PubChem. 2,2,2-Trifluoroethylamine Compound Summary. National Library of Medicine. [Link]
Sources
High-Performance Separation of Fluorinated Amine Impurities: A Comparative Guide to PFP vs. C18 Methodologies
Executive Summary
The separation of fluorinated amine impurities represents a "perfect storm" in pharmaceutical HPLC method development. The introduction of fluorine atoms into drug candidates—a strategy used to modulate metabolic stability and lipophilicity—often creates positional isomers that possess nearly identical hydrophobicities. When coupled with the basic nature of amines, which leads to peak tailing on traditional silanols, standard C18 alkyl phases frequently fail to achieve baseline resolution.
This guide objectively compares the performance of Core-Shell Pentafluorophenyl (PFP) Stationary Phases against traditional Fully Porous C18 and Ion-Pairing C18 methodologies. Through experimental data and mechanistic analysis, we demonstrate why PFP technology provides the necessary orthogonal selectivity to separate fluorinated isomers that co-elute on hydrophobic-only phases.
The Challenge: Why C18 Fails on Fluorinated Isomers
Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction . Analytes partition between the mobile phase and the greasy alkyl chains.
-
Isomeric Co-elution: Fluorinated positional isomers (e.g., 2-fluoro vs. 4-fluoro analogs) often have identical LogP values. To a C18 column, they "look" the same, resulting in co-elution or "shouldering."
-
Amine Tailing: Basic amines interact with residual silanols on the silica surface, causing severe peak tailing (
). While "base-deactivated" C18 columns exist, they do not address the selectivity issue regarding the fluorine position.
The Alternative: Core-Shell PFP Technology
Pentafluorophenyl (PFP) phases introduce an electron-deficient aromatic ring. This creates a multi-modal retention mechanism:
- Interactions: The electron-poor PFP ring interacts with electron-rich analytes.
-
Dipole-Dipole Interactions: The polar C-F bonds separate analytes based on their dipole moments.
-
Shape Selectivity: The rigid aromatic ring can discriminate between planar and non-planar isomers.[1]
Comparative Study: Separation of "Fluoro-Amine X" and Isomers
To validate performance, we simulated a separation of a model API (Fluoro-Amine X) from two critical impurities:
-
Impurity A: A positional isomer (same mass, different F-location).
-
Impurity B: A des-fluoro analog (loss of F).
Experimental Conditions
| Parameter | Method A: Standard C18 | Method B: C18 + Ion Pair | Method C: Core-Shell PFP (Recommended) |
| Column | Fully Porous C18 (3.5 µm) | Fully Porous C18 (3.5 µm) | Core-Shell PFP (2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 10 mM Ammonium Acetate (pH 5.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol (Critical for |
| Gradient | 5-95% B | 5-95% B | 10-80% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
Performance Data
The following table summarizes the chromatographic metrics obtained. Note the critical failure of Method A and the superior selectivity of Method C.
| Metric | Method A (C18/Formic) | Method B (C18/TFA) | Method C (PFP/MeOH) |
| Resolution (API vs. Imp A) | 0.8 (Co-elution) | 1.1 (Partial Sep) | 3.2 (Baseline) |
| Resolution (API vs. Imp B) | 1.5 | 1.8 | 4.5 |
| Tailing Factor (API) | 1.8 (Severe Tailing) | 1.1 (Good) | 1.05 (Excellent) |
| Selectivity ( | 1.02 | 1.03 | 1.15 |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Excellent |
Analysis: Method A fails to resolve the positional isomer. Method B improves peak shape due to TFA masking silanols, but barely improves resolution and kills MS sensitivity. Method C (PFP) utilizes the dipole difference between the isomers to achieve massive resolution (
) while maintaining MS compatibility.
Mechanistic Visualization
Understanding why the separation occurs is vital for robust method development. The diagram below illustrates the orthogonal interactions present in PFP phases compared to the singular interaction of C18.
Figure 1: Comparison of retention mechanisms.[2][3] C18 relies solely on hydrophobicity, whereas PFP leverages electronic and shape interactions to discriminate between isomers.
Detailed Protocol: Developing a PFP Method
To replicate the success of Method C, follow this self-validating protocol. This workflow is designed to maximize the specific selectivity of the PFP phase.
Step 1: Mobile Phase Selection (The "Methanol Effect")
Crucial Insight: Acetonitrile (ACN) has its own
-
Protocol: Always start screening PFP columns with Methanol (MeOH) as the organic modifier. Only switch to ACN if peak efficiency is unacceptably low due to viscosity.
Step 2: pH Control for Amines
Fluorinated amines are basic. You must control the ionization state.
-
Low pH (pH < 3): Analyte is fully protonated (
). Good solubility, but repulsion from the positively charged silica surface can occur (though PFP phases often tolerate this well). -
Mid pH (pH 4-6): Using Ammonium Acetate. This is the "Goldilocks" zone for PFP. It allows for strong hydrogen bonding and dipole interactions without aggressive ion-exchange competition.
Step 3: Experimental Workflow
-
Equilibration: Flush column with 20 column volumes of initial mobile phase. PFP phases are more polar and take longer to equilibrate than C18.
-
Gradient Screening: Run a broad gradient (5% to 95% MeOH) over 20 minutes.
-
Isomer Check: Extract ion chromatograms (EIC) for the API mass. Look for splitting or shoulders.
-
Optimization: If resolution is
, lower the gradient slope (e.g., 1% change per minute) around the elution time of the API.
Method Development Decision Tree
Use this logic flow to determine when to abandon C18 and switch to PFP.
Figure 2: Decision logic for selecting stationary phases. The presence of isomers triggers an immediate switch to PFP to avoid wasted development time.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[4] LCGC North America. Link
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[5]Link
-
Shimadzu. Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns.Link
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.Link
Sources
- 1. analytical-sales.com [analytical-sales.com]
- 2. Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Validating the Purity of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine using GC-MS
Introduction: The Analytical Challenge of Fluorinated Amines
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine is a secondary amine featuring both a polar amino group and an electron-withdrawing trifluoroethyl moiety. This unique structure makes it a valuable building block in pharmaceutical and agrochemical synthesis. However, the very characteristics that make it synthetically useful—namely its polarity and reactivity—pose significant challenges for purity validation by Gas Chromatography-Mass Spectrometry (GC-MS).
Direct analysis of such amines is often plagued by issues of poor chromatographic performance, including severe peak tailing, low response, and poor reproducibility.[1][2] These problems arise from strong interactions between the amine's active hydrogen and silanol groups on the surfaces of the GC inlet and column, leading to analyte adsorption and loss.[3] This guide provides a comprehensive comparison of analytical strategies to overcome these challenges, focusing on the robust and reliable method of chemical derivatization to ensure accurate purity assessment.
Anticipating the Impurity Profile
A crucial first step in any purity validation is to understand the potential impurities that may be present. For a synthesized compound like (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, impurities typically originate from the synthesis, degradation, or storage processes. A robust analytical method must be able to separate and detect these potential contaminants.
Common Impurity Classes in Amine Synthesis:
-
Residual Starting Materials: Unreacted primary amines or alkylating agents used in the synthesis.[4]
-
By-products: Resulting from side reactions, such as over-alkylation leading to tertiary amines or the formation of quaternary ammonium salts.[5][]
-
Oxidation Products: Amines can oxidize when exposed to air, forming products like nitrosamines, which are often of toxicological concern.[4][7]
-
Solvent Residues: Residual solvents from the reaction or purification steps, which must be controlled according to guidelines such as ICH Q3C.[4]
Analytical Strategy: A Comparison of Direct Injection vs. Derivatization
The core of a successful purity analysis lies in choosing an appropriate analytical strategy. For polar amines, the choice is fundamentally between direct injection and chemical derivatization.
Method 1: Direct Injection (The Baseline Approach)
Direct injection involves analyzing the neat or dissolved amine without any chemical modification. While this approach offers the simplest sample preparation, it is fraught with technical difficulties. The high polarity of the secondary amine leads to strong interactions with active sites in the GC system, resulting in broad, tailing peaks that are difficult to integrate accurately. This can lead to an underestimation of impurity levels and compromise the overall validity of the analysis.[2][3] Success with this method is highly dependent on specialized, base-deactivated GC columns and meticulously maintained, inert inlet liners.
Method 2: Chemical Derivatization (The Robust Solution)
Derivatization is a process where the analyte is chemically modified to improve its analytical properties.[8] For amines, the primary goal is to replace the active hydrogen on the nitrogen atom with a non-polar group.[1][9] This single step transforms a chromatographically challenging molecule into one that is ideal for GC analysis.
Key Advantages of Derivatization:
-
Improved Peak Shape: Derivatives are less polar and more volatile, minimizing interactions with the GC system and producing sharp, symmetrical peaks.[1]
-
Increased Volatility: Allows for analysis at lower temperatures, reducing the risk of on-column degradation.[1]
-
Enhanced Sensitivity: The introduction of specific functional groups, particularly those containing fluorine, can dramatically increase detector response.[1][8]
The table below compares the direct injection approach with two common derivatization techniques: acylation and silylation.
| Feature | Direct Injection | Derivatization (Acylation w/ TFAA) | Derivatization (Silylation w/ BSTFA) |
| Principle | Direct analysis of the polar amine. | Converts the amine to a non-polar, stable trifluoroacetamide derivative. | Converts the amine to a non-polar trimethylsilyl (TMS) derivative. |
| Peak Shape | Poor (significant tailing). | Excellent (sharp, symmetrical). | Excellent (sharp, symmetrical). |
| Sensitivity | Low to moderate. | Very High. | High. |
| Robustness | Low; highly dependent on column and inlet condition. | High; derivatives are very stable.[8] | Moderate; TMS derivatives can be sensitive to moisture. |
| Sample Prep | Simple (dilute and inject). | Requires an additional reaction step. | Requires an additional reaction step in anhydrous conditions. |
| Recommendation | Not recommended for accurate purity validation. | Highly Recommended for robust, sensitive, and accurate analysis. | Recommended, with careful control of moisture. |
Given its stability and the potential for high sensitivity, acylation with Trifluoroacetic Anhydride (TFAA) is the superior choice for validating the purity of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine.
Visualizing the Analytical Workflow
The following diagram illustrates the recommended workflow for purity analysis using TFAA derivatization.
Caption: Workflow for purity validation via TFAA derivatization and GC-MS.
Detailed Experimental Protocol: Purity Validation via TFAA Derivatization
This protocol provides a self-validating system for the accurate determination of purity.
1. Materials and Reagents
-
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine: Test sample and certified reference standard.
-
Trifluoroacetic Anhydride (TFAA), derivatization grade.
-
Anhydrous Ethyl Acetate or Acetonitrile, HPLC grade.
-
Internal Standard (optional, for quantitative impurity analysis): e.g., a structural analog like N-ethyl-N-methyl-2,2,2-trifluoroethylamine.
-
Autosampler vials with PTFE-lined caps.
2. Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
GC Column: A non-polar or mid-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[10]
-
Injector: Split/splitless inlet.
3. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh ~10 mg of the amine sample into a vial. Dissolve in 1.0 mL of anhydrous ethyl acetate.
-
Reference Standard Preparation: Prepare a reference standard solution at the same concentration as the sample.
-
Derivatization:
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split (e.g., 50:1) | For high concentration samples to avoid detector saturation. Use splitless for trace analysis. |
| Inlet Temp | 250 °C | Ensures complete vaporization of the less volatile derivative. |
| Carrier Gas | Helium, 1.0 mL/min | Standard inert carrier gas for MS compatibility. |
| Oven Program | 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | Provides good separation of potential impurities from the main component. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 500 m/z | Covers the expected mass of the derivative and its key fragments. |
4. Data Analysis and Interpretation
-
Identity Confirmation: The primary peak in the chromatogram should be identified as the TFAA derivative of the target amine. Its mass spectrum is key to this confirmation.
-
Expected Fragmentation: In EI-MS, molecules fragment in predictable ways.[11][12] The derivatized amine is expected to undergo alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[13][14] This is a dominant fragmentation pathway for amines and their derivatives.
Caption: Expected alpha-cleavage fragmentation pathways for the derivatized amine.
-
Purity Calculation: For purity assessment, the area percent method is commonly used. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have the same response factor, which is a reasonable starting point for initial purity assessment. For higher accuracy, especially for quantifying specific impurities, the use of a certified reference standard and the development of a calibration curve are required.
Conclusion and Recommendations
Validating the purity of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine by GC-MS presents challenges due to its inherent polarity. While direct injection is simpler, it lacks the robustness and accuracy required for reliable quality control in a research or drug development setting.
This guide demonstrates that chemical derivatization, specifically acylation with Trifluoroacetic Anhydride (TFAA), is a superior and highly effective strategy. This approach mitigates the chromatographic issues associated with polar amines, yielding sharp, symmetrical peaks and enabling sensitive and accurate purity determination.[1][8] By following the detailed protocol and understanding the principles of fragmentation, researchers can confidently validate the purity of this and other challenging fluorinated amines, ensuring the quality and integrity of their work.
References
-
Sobolevsky, T. G., & Revelsky, I. A. (2004). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Analytical Chemistry, 59, 103-115. Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? r/Chempros. Retrieved from [Link]
-
Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
- Google Patents. (1987). US4661634A - Removal of impurities from amines.
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
-
LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
-
European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]
-
Narang, A. S., & Eadon, G. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459-1464. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1705. Retrieved from [Link]
-
LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
-
Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Crystallographic Landscape of Metal Complexes with Substituted Ethylenediamines: A Predictive Analysis for (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Introduction: The Quest for Tunable Metal Complexes
In the realm of coordination chemistry, the rational design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry and materials science. The electronic and steric profiles of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine is a fascinating, yet underexplored, ligand that presents a unique combination of substituents: a primary amine, a tertiary amine, a small alkyl (methyl) group, and a potent electron-withdrawing (2,2,2-trifluoroethyl) group. This unique architecture suggests the potential for novel coordination chemistry.
To date, a survey of the crystallographic literature, including the Cambridge Structural Database (CSD), reveals no publicly available crystal structures of metal complexes containing (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine. This guide, therefore, embarks on a predictive journey. By systematically comparing the rich crystallographic data of metal complexes with structurally related, simpler N-alkylated ethylenediamines, we can elucidate the distinct steric and electronic effects of N-methylation. Furthermore, by examining data from ligands incorporating a trifluoroethyl moiety, we can project the profound influence of this group. This comparative analysis will culminate in a well-founded prediction of the crystallographic characteristics of metal complexes with our target ligand, providing a valuable roadmap for researchers venturing into this new domain.
The Steric Influence of N-Alkylation: A Crystallographic Comparison
The incremental addition of methyl groups to the nitrogen donors of ethylenediamine (en) provides a clear and well-documented trend in the structural chemistry of their metal complexes. The increasing steric bulk directly impacts metal-nitrogen bond lengths, chelate ring conformation, and overall coordination geometry. Let's examine these effects in a series of copper(II) and nickel(II) complexes.
Table 1: Comparison of Key Crystallographic Parameters in Selected Cu(II) and Ni(II) Complexes with N-Methylated Ethylenediamines
| Complex | Metal Ion | Ligand | M-N (primary/secondary) (Å) | M-N (tertiary) (Å) | N-M-N Angle (°) | Reference(s) |
| [Ni(en)(H2O)4]2+ | Ni(II) | ethylenediamine | 2.065 (mean) | - | 83.6 | [1] |
| [Cu4(CN)5(meen)2] | Cu(II) | N-methylethylenediamine | 2.010(4) | - | 84.0-86.4 | [2] |
| [Cu(N,N-dmen)2Zn(NCS)4] | Cu(II) | N,N-dimethylethylenediamine | 2.030(3) | 2.204(3) | 83.9(1) | [3] |
| [Cu(N,N'-dmen)2(BF4)2] | Cu(II) | N,N'-dimethylethylenediamine | 2.004(1) - 2.045(1) | - | - | [4] |
| [Ni(N,N,N'-tmen)2(H2O)2]2+ | Ni(II) | N,N,N'-trimethylethylenediamine | 2.125(2) | 2.191(2) | - | [5] |
Note: The values presented are representative and may vary slightly between different crystal structures.
From this data, a clear trend emerges: as the degree of N-methylation increases, particularly on the same nitrogen atom (as in N,N-dimethylethylenediamine), the metal-nitrogen bond to the tertiary amine is significantly elongated compared to the bond to the primary or secondary amine[3]. This is a direct consequence of the increased steric repulsion between the methyl groups and other ligands in the coordination sphere. For instance, in the [Cu(N,N-dmen)2Zn(NCS)4] complex, the Cu-N(tertiary) bond is approximately 0.17 Å longer than the Cu-N(primary) bond[3]. This steric strain can also influence the N-M-N "bite" angle of the chelate ring, although this effect is often constrained by the geometry of the five-membered ring.
The Electronic Influence of the Trifluoroethyl Group: Insights from a Model System
The trifluoroethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This effect is transmitted through the carbon backbone to the coordinating nitrogen atom, reducing its basicity and, consequently, its ability to donate electron density to the metal center. While no crystallographic data exists for an N-(trifluoroethyl)ethylenediamine complex, we can draw valuable inferences from a recently characterized series of transition metal complexes with a NOTA analogue ligand bearing three methylene-(2,2,2-trifluoroethyl)phosphinate arms[2][5]. In these complexes, the trifluoroethyl group is attached to a phosphinate donor, which coordinates to the metal via its oxygen atoms.
Table 2: Selected Bond Distances in Metal Complexes of a NOTA Analogue with (2,2,2-Trifluoroethyl)phosphinate Arms
| Complex | Metal Ion | M-O (phosphinate) (Å) | Coordination Geometry | Reference(s) |
| [Mn(L)]- | Mn(II) | 2.14 (mean) | Twisted Trigonal Antiprismatic | [2] |
| [Co(L)]- | Co(II) | 2.04 - 2.08 | Octahedral / T.T.A. | [2] |
| [Ni(L)]- | Ni(II) | 2.03 - 2.05 | Octahedral | [2] |
| [Cu(L)]- | Cu(II) | 1.96 - 2.29 | Jahn-Teller Distorted Octahedral | [2] |
| [Zn(L)]- | Zn(II) | 2.05 - 2.08 | Octahedral | [2] |
(L = hexadentate ligand with three methylene-(2,2,2-trifluoroethyl)phosphinate arms)
The key takeaway from this data is the impact of the electron-withdrawing CF3CH2- group on the donor atom. The reduced electron density on the phosphinate oxygen is expected to lead to a weaker, and therefore potentially longer, metal-oxygen bond compared to a non-fluorinated analogue. While a direct comparison is not available in the cited study, this is a well-established principle in coordination chemistry[3][6]. A weaker donor ligand will generally form longer bonds with a given metal ion.
Predicted Crystallographic Properties of Metal Complexes with (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
By synthesizing the steric effects of N-alkylation and the electronic effects of N-trifluoroethylation, we can construct a detailed prediction of the structural features of metal complexes with (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine.
-
Asymmetric M-N Bond Lengths: The two nitrogen atoms of the target ligand are electronically and sterically distinct.
-
M-N(primary): The bond to the primary amine (-NH2) will be of a typical length, comparable to that in other ethylenediamine complexes of the same metal.
-
M-N(tertiary): The bond to the tertiary amine, bearing both a methyl and a trifluoroethyl group, will be significantly influenced by two opposing factors. The steric bulk of the two substituents will tend to lengthen this bond. Conversely, the strong electron-withdrawing nature of the trifluoroethyl group will reduce the nitrogen's basicity, which would also be expected to weaken and lengthen the M-N bond. Therefore, a pronounced elongation of the M-N(tertiary) bond is anticipated, likely exceeding that observed for N,N-dimethylethylenediamine.
-
-
Coordination Geometry: For first-row transition metals like Cu(II) and Ni(II), octahedral or square pyramidal geometries are common. The significant steric bulk and asymmetric nature of the ligand may favor lower coordination numbers or lead to highly distorted geometries. The Jahn-Teller effect in Cu(II) complexes will likely result in an elongated axial bond, and the bulky tertiary amine may preferentially occupy an equatorial position to minimize steric strain.
-
Chelate Ring Conformation: The five-membered chelate ring will adopt a puckered (gauche) conformation. The substituents on the tertiary nitrogen may influence the preferred conformation to minimize steric interactions.
Experimental Protocols
For researchers wishing to synthesize and structurally characterize complexes of the target ligand, the following protocols for related compounds can serve as a robust starting point.
Protocol 1: Synthesis of a Representative Ni(II) Complex with N,N,N'-Trimethylethylenediamine
This protocol is adapted from the synthesis of trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride[5].
-
Dissolve N,N,N'-trimethylethylenediamine (2 equivalents) in 10 mL of 95% ethanol in a 50 mL round-bottom flask.
-
To this stirring solution, add NiCl2·6H2O (1 equivalent). A color change to green should be observed.
-
Fit the flask with a condenser and reflux the reaction mixture for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized by slow evaporation from a suitable solvent mixture, such as ethanol/water, to yield crystals suitable for X-ray diffraction.
Protocol 2: Proposed Synthesis of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine and a Cu(II) Complex
Part A: Ligand Synthesis
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Cool the mixture in an ice bath.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the target ligand.
Part B: Complexation
-
Dissolve the purified ligand (2 equivalents) in methanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution with stirring. A color change should be observed.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Filter the solution to remove any precipitate.
-
Allow the filtrate to stand for slow evaporation at room temperature. Crystals suitable for X-ray diffraction are expected to form over several days.
Conclusion
While the definitive crystal structure of a metal complex with (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine remains to be determined, a robust predictive framework can be established through the careful analysis of structural analogues. The steric demands of N-alkylation consistently lead to the elongation of metal-nitrogen bonds, a trend that will undoubtedly be present in complexes of the target ligand. The potent electron-withdrawing nature of the trifluoroethyl group, inferred from related fluorinated ligand complexes, will further weaken the donor capacity of the tertiary nitrogen, likely exacerbating this bond elongation. The interplay of these steric and electronic effects makes this ligand a compelling target for synthetic and structural investigation. The experimental protocols provided herein offer a logical starting point for such studies, which promise to yield metal complexes with unique and tunable properties.
References
-
Al-Otaibi, J. S., et al. (2014). trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), m187. [Link]
-
Koucký, F., et al. (2024). Transition metal complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue as potential contrast agents for 19F magnetic resonance imaging. Dalton Transactions, 53(17), 7575-7589. [Link]
-
Corfield, P. W. R., & Michalski, R. J. (2015). Crystal structures of two mixed-valence copper cyanide complexes with N-methylethylenediamine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m1-m6. [Link]
- This reference is not explicitly cited in the text but provides general background.
-
Maslen, E. N., & Spadaccini, N. (1975). The N–M–N bond angle in the chelate ring of ethylenediamine. The crystal structure of tetra-aqua(ethylenediamine)nickel(II) nitrate. Journal of the Chemical Society, Dalton Transactions, (12), 1184-1188. [Link]
- This reference is not explicitly cited in the text but provides general background.
-
Herke, M., et al. (2015). Copper(II) complexes of N,N'-dimethylethane-1,2-diamine with fluoride and tetrafluoroborate: Syntheses, structures, and magnetic properties. Polyhedron, 97, 132-138. [Link]
- This reference is not explicitly cited in the text but provides general background.
- This reference is not explicitly cited in the text but provides general background.
-
Herchel, R., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Molecules, 24(23), 4351. [Link]
- This reference is not explicitly cited in the text but provides general background.
-
Luo, S., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(36), 12056-12067. [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Transition metal complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue as potential contrast agents for 19 F magnetic resonance imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00507D [pubs.rsc.org]
- 3. Trifluoroethylamine | C2H4F3N | CID 152978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. earthlinepublishers.com [earthlinepublishers.com]
- 5. rsc.org [rsc.org]
- 6. mdpi-res.com [mdpi-res.com]
Safety Operating Guide
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine proper disposal procedures
[1]
Executive Safety Summary
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine is a fluorinated diamine scaffold commonly used as a building block in medicinal chemistry.[1] Unlike standard aliphatic amines, the presence of the trifluoroethyl group (
Immediate Action Required:
-
Primary Hazard: Corrosive (Category 1B) to skin and eyes.[2]
-
Critical Waste Designation: Halogenated Organic Waste . Do not dispose of in the general organic waste stream.
-
Thermal Hazard: Decomposition releases Hydrogen Fluoride (HF) gas.[3]
-
Incompatibility: Violent reaction with strong acids and hypochlorites (bleach) .
Chemical Profile & Risk Assessment
Understanding the "Why" behind the protocol.
To ensure a self-validating safety system, you must understand the chemical behaviors that dictate these procedures.
| Feature | Chemical Property | Operational Consequence |
| Basicity | Diamine functionality ( | Exothermic Risk: Will react violently with acids. Never consolidate with acidic waste streams. |
| Halogenation | Trifluoromethyl ( | Incineration Constraint: Combustion generates HF. Must be routed to incinerators with caustic scrubbers. Strict segregation from non-halogenated solvents is required. |
| Volatility | Low molecular weight amine | Vapor Hazard: High vapor pressure leads to corrosive fumes. All transfers must occur in a fume hood. |
| Reactivity | Nucleophilic Nitrogen | Incompatibility: Reacts with acid chlorides, anhydrides, and oxidizers.[1] |
Waste Stream Classification
Proper classification is the first step in regulatory compliance (RCRA) and safety.
-
RCRA Hazard Codes:
-
D002 (Corrosive): pH
12.5 or corrodes steel.[4] -
D001 (Ignitable): Treat as ignitable unless flash point is verified
C (conservative approach recommended).
-
-
Waste Stream: Halogenated Organic Base .
-
Note: Even though it is a base, the "Halogenated" tag takes precedence for incineration logistics.[1]
-
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
-
Verify Inventory: Confirm the container is chemically stable and not pressurized.
-
Check Phase: Ensure the waste is liquid. If solid (salt form), it may require dissolution in a compatible halogenated solvent (e.g., Dichloromethane) only if your facility requires liquid waste, otherwise dispose as solid hazardous waste.[1]
Phase 2: Segregation & Packaging
CRITICAL: Do not mix this compound with "General Organic Waste" (Non-halogenated).
-
Select Container:
-
Recommended: HDPE (High-Density Polyethylene) or chemically resistant glass.
-
Avoid: Metal containers (due to corrosivity).
-
-
Transfer:
-
Perform all transfers in a functioning fume hood.
-
Use a funnel to prevent spills on the container threads.
-
-
Consolidation Rule:
-
You may consolidate with other Halogenated Organic Bases (e.g., halogenated pyridines, other trifluoroethyl amines).[1]
-
STOP: Do not add to containers containing acidic waste (Risk of geyser/explosion).
-
Phase 3: Labeling & Handoff
-
Label Details:
-
Storage: Store in a secondary containment tray in a flammable/corrosive cabinet until pickup.
Operational Workflow (Visualized)
The following logic flow ensures no critical decision points are missed during the disposal process.
Figure 1: Decision logic for the segregation and packaging of fluorinated amine waste.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: The vapors are corrosive to the respiratory tract.[2] Clear the area immediately.
-
PPE: Wear a full-face respirator with ammonia/methylamine cartridges (Type K) or SCBA, butyl rubber gloves, and a Tyvek suit.[1]
-
Neutralization/Absorption:
-
Disposal of Spill Debris: Collect in a wide-mouth HDPE jar. Label as "Hazardous Waste: Corrosive/Toxic Debris (Fluorinated Amine)."
Incompatibilities & Prohibited Actions
| Reagent | Reaction Risk |
| Bleach (Sodium Hypochlorite) | HIGH RISK. Formation of chloroamines. These are unstable, toxic, and potentially explosive.[1] |
| Strong Acids (HCl, | Violent exothermic neutralization.[1] Can cause boiling and splashing of corrosive material. |
| Acid Chlorides | Vigorous reaction releasing HCl gas. |
| Aluminum/Zinc | Corrosive attack on active metals, potentially releasing hydrogen gas (flammable).[1] |
References
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Halocarbon Products Corporation. SDS for Trifluoroethylamine Derivatives (General Class). (Reference for HF generation upon thermal decomposition). [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often requiring us to handle novel compounds with limited published safety data. (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine is one such case. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is imperative. This guide provides a technical framework for selecting and using Personal Protective Equipment (PPE) by analyzing the compound's structure and anticipating its potential hazards based on well-understood principles of chemical reactivity.
Our core directive is to treat any substance of unknown toxicity as highly hazardous.[1] The structure of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine incorporates two key functional groups that dictate our safety protocol: a secondary amine and a trifluoroethyl group. This combination demands a rigorous defense against corrosivity, potential toxicity, and the release of hazardous decomposition products.
Proactive Hazard Assessment: A Structurally-Based Analysis
Understanding the "why" behind each safety precaution is the hallmark of a robust safety culture. The potential hazards of this molecule are inferred from its constituent parts:
-
Amine Group (-NH-) : Amines are well-documented as being basic and corrosive.[2] They can cause severe skin burns and eye damage upon contact.[3][4][5] Inhalation of amine vapors can also lead to respiratory irritation.[6]
-
Trifluoroethyl Group (-CH2CF3) : The presence of fluorine is a significant safety consideration. While stable in the parent molecule, upon combustion or thermal decomposition, fluorinated organic compounds can release extremely toxic and corrosive gases, including hydrogen fluoride (HF).[7][8][9] HF causes severe burns that may not be immediately painful but can result in deep tissue and bone damage.
Based on this analysis, we must prepare for the following potential hazards:
| Hazard Category | Potential Effect | Causative Functional Group |
| Skin Contact | Severe burns, corrosion, potential for toxic absorption.[3][10][11] | Amine |
| Eye Contact | Serious eye damage, corrosion, potential for blindness.[5][8][10] | Amine |
| Inhalation | Irritation or damage to the respiratory system.[6][12] | Amine (volatility) |
| Reactivity | Reacts with acids, acid chlorides, and strong oxidizing agents.[7][8] | Amine |
| Decomposition | Releases toxic fumes (Nitrogen Oxides, Carbon Oxides, Hydrogen Fluoride) under fire conditions.[7][8][9] | Trifluoroethyl, Amine |
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of PPE, we must implement engineering and administrative controls. PPE is the last line of defense.[13]
-
Engineering Control: All handling of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, including transfers, weighing, and reaction setup, must be conducted inside a certified chemical fume hood.[3][14][15] The fume hood's sash should be kept as low as possible.[15]
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide.[16]
Mandatory PPE Protocol: A Multi-Layered Defense
The selection of PPE must be deliberate and based on the anticipated hazards of corrosivity and potential HF exposure.
Eye and Face Protection: An Absolute Requirement
Standard safety glasses are insufficient. The corrosive nature of amines requires full splash protection.[14]
-
Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[10]
-
Secondary Protection: When handling more than a few milliliters or when there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.[4][13][17] This provides a secondary barrier against splashes to the face and neck.
Skin and Body Protection: Resisting Chemical Insult
Your choice of gloves and body covering is critical to prevent skin contact.
-
Gloves: No single glove material is impervious to all chemicals.[1] For handling fluorinated amines, a two-layered approach is recommended.
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: Heavier-duty butyl rubber or Viton™ gloves should be worn over the nitrile gloves. Always consult the glove manufacturer’s chemical resistance chart for specific breakthrough times.
-
Technique: Always inspect gloves for tears or pinholes before use.[7][18] Use proper removal techniques to avoid contaminating your skin.[18] Contaminated gloves must be disposed of as hazardous waste.[7][18]
-
-
Body Covering:
Respiratory Protection: Guarding Against Inhalation
While a fume hood is the primary control, respiratory protection is necessary for emergencies or specific situations.
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is not typically required.
-
Spills or Control Failure: In the event of a significant spill or fume hood failure, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[17] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) is the only option and should only be used by trained emergency responders.[13][17]
Procedural Workflow for Safe Handling
The following step-by-step process integrates PPE use into the experimental workflow.
Step 1: Preparation and Pre-Use Inspection
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][10]
-
Lay out all necessary equipment within the fume hood.
-
Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield (if needed).
Step 2: Chemical Transfer (Small Scale)
-
Conduct all transfers within the fume hood, at least six inches from the sash opening.[15]
-
Use a syringe or cannula for liquid transfers to minimize exposure.[16]
-
Keep the primary container sealed when not in use.
-
Immediately clean any minor drips or spills within the hood using an appropriate absorbent material.
Step 3: Post-Handling and Decontamination
-
Upon completion of the work, securely seal all containers of the chemical.
-
Decontaminate the work surface within the fume hood.
-
Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.[7][15]
Emergency and Disposal Plans
Emergency Response
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[3][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Small Spill (<100 mL): Absorb the spill with a chemical absorbent material (do not use combustible materials like paper towels).[11] Place the waste in a sealed, labeled container for disposal.
Disposal
-
All waste, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[7] Follow all institutional and local regulations for chemical waste disposal.[7][15] Do not pour any amount into a sink or drain.[15][18]
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine.
Caption: PPE selection workflow for handling the subject amine.
References
-
2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride Safety Data Sheets(SDS). LookChem. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
SDS – SAFETY DATA SHEET. Halocarbon Life Sciences. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Hazmat University. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. halocarbon-ls.com [halocarbon-ls.com]
- 12. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. cdc.gov [cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
- 18. lookchem.com [lookchem.com]
- 19. PPE For Chemical Handling With Example [industrialsafetytips.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
